Product packaging for Sisomicin Sulfate(Cat. No.:CAS No. 53179-09-2)

Sisomicin Sulfate

Cat. No.: B1208419
CAS No.: 53179-09-2
M. Wt: 1385.5 g/mol
InChI Key: CIKNYWFPGZCHDL-ZHFUJENKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sisomicin Sulfate is the sulfate salt form of sisomicin, a broad-spectrum aminoglycoside antibiotic isolated from Micromonospora inyoensis. Sisomicin is strucurally similar to gentamicin but has a unique unsaturated diamino sugar. Of the aminoglycoside antibiotics, sisomicin has the greatest activity against gram-positive bacteria.
See also: Sisomicin (has active moiety);  Netilmicin (related).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H84N10O34S5 B1208419 Sisomicin Sulfate CAS No. 53179-09-2

Properties

CAS No.

53179-09-2

Molecular Formula

C38H84N10O34S5

Molecular Weight

1385.5 g/mol

IUPAC Name

bis((2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol);sulfuric acid

InChI

InChI=1S/2C19H37N5O7.5H2O4S/c2*1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17;5*1-5(2,3)4/h2*3,9-18,24-27H,4-7,20-23H2,1-2H3;5*(H2,1,2,3,4)/t2*9-,10+,11-,12+,13-,14-,15+,16-,17-,18-,19+;;;;;/m11...../s1

InChI Key

CIKNYWFPGZCHDL-ZHFUJENKSA-N

Isomeric SMILES

C[C@]1(CO[C@H]([C@@H]([C@@H]1NC)O)OC2[C@H](C[C@H]([C@@H]([C@@H]2O)OC3C(CC=C(O3)CN)N)N)N)O.OS(=O)(=O)O

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O.OS(=O)(=O)O

Pictograms

Irritant; Health Hazard

Related CAS

32385-11-8 (Parent)

Synonyms

4,5 Dehydrogentamicin
4,5-Dehydrogentamicin
Antibiotic 6640
Extramycin
Pathomycin
Rickamicin
Sch 13475
Sch-13475
Sch13475
Siseptin
Sisomicin
Sisomicin Sulfate
Sisomicin Sulfate (2:5) Salt
Sisomycin
Sissomicin
Sizomycin

Origin of Product

United States

Foundational & Exploratory

The Discovery and Production of Sisomicin Sulfate from Micromonospora inyoensis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sisomicin, a potent aminoglycoside antibiotic, was first isolated from the fermentation broth of the actinomycete Micromonospora inyoensis. This technical guide provides an in-depth overview of the discovery, biosynthesis, and production of sisomicin sulfate. It details the experimental protocols for the fermentation of M. inyoensis, as well as the extraction, purification, and structural elucidation of sisomicin. Quantitative data on production yields are presented, and key pathways and workflows are visualized to facilitate a comprehensive understanding of this important antibiotic's journey from microbial source to purified compound.

Introduction

Sisomicin is a broad-spectrum aminoglycoside antibiotic with significant activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Its discovery from Micromonospora inyoensis marked an important advancement in the field of antibiotics, offering a therapeutic agent with a unique unsaturated aminocyclitol moiety that distinguishes it from other aminoglycosides like gentamicin.[2][3] Sisomicin also serves as a precursor for the semisynthetic antibiotic netilmicin.[4][5] This guide delves into the technical aspects of sisomicin's origins, from the microbial fermentation process to its chemical characterization.

The Producing Microorganism: Micromonospora inyoensis

Micromonospora inyoensis is a species of Gram-positive bacteria belonging to the actinomycetes.[6] Strains of this microorganism, such as NRRL 3292, are known producers of sisomicin.[7] The biosynthesis of sisomicin in M. inyoensis is governed by a large gene cluster spanning approximately 47 kb and comprising 37 open reading frames (ORFs).[8][9] These genes encode the various enzymes required for the synthesis of the antibiotic, as well as proteins involved in regulation, resistance, and transport.[8][9]

Biosynthesis of Sisomicin

The biosynthesis of sisomicin in Micromonospora inyoensis is a complex enzymatic process. The biosynthetic gene cluster contains genes that are homologous to those involved in the synthesis of other aminoglycosides, such as gentamicin.[8] The pathway involves the construction of the 2-deoxystreptamine core, followed by the glycosylation with a garosamine and a novel unsaturated hexose derivative.

G cluster_legend Biosynthetic Pathway of Sisomicin Precursor_Metabolites Precursor Metabolites (e.g., Glucose-6-Phosphate) 2_Deoxystreptamine_Biosynthesis 2-Deoxystreptamine Biosynthesis Precursor_Metabolites->2_Deoxystreptamine_Biosynthesis Multiple Steps Unsaturated_Sugar_Formation Unsaturated Sugar Moiety Formation Precursor_Metabolites->Unsaturated_Sugar_Formation Multiple Steps Glycosylation_Events Glycosylation Events 2_Deoxystreptamine_Biosynthesis->Glycosylation_Events Core Formation Final_Modifications Final Modifications (e.g., Methylation) Glycosylation_Events->Final_Modifications Intermediate Unsaturated_Sugar_Formation->Glycosylation_Events Sugar Donor Sisomicin Sisomicin Final_Modifications->Sisomicin Final Product G cluster_workflow Sisomicin Extraction and Purification Workflow Fermentation_Broth Fermentation Broth Acidification Acidification (e.g., with H₂SO₄) Fermentation_Broth->Acidification Cell_Separation Cell Separation (e.g., Centrifugation/Filtration) Acidification->Cell_Separation Supernatant Supernatant with Solubilized Sisomicin Cell_Separation->Supernatant Resin_Adsorption Cation Exchange Resin Adsorption Supernatant->Resin_Adsorption Elution Elution (e.g., with acid or salt solution) Resin_Adsorption->Elution Purification Further Purification (e.g., Ion Exchange Chromatography) Elution->Purification Concentration Concentration Purification->Concentration Salt_Conversion Salt Conversion to Sulfate Concentration->Salt_Conversion Drying Drying (e.g., Spray Drying) Salt_Conversion->Drying Sisomicin_Sulfate This compound Drying->Sisomicin_Sulfate

References

An In-depth Technical Guide to the Sisomicin Sulfate Biosynthesis Pathway and Genetic Basis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sisomicin, a broad-spectrum aminoglycoside antibiotic, is a fermentation product of the actinomycete Micromonospora inyoensis. Structurally and functionally related to gentamicin, sisomicin exhibits potent bactericidal activity through the inhibition of bacterial protein synthesis. This technical guide provides a comprehensive overview of the sisomicin sulfate biosynthesis pathway, its underlying genetic basis, and the key enzymatic reactions involved. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of aminoglycoside antibiotics, natural product biosynthesis, and the development of novel antibacterial agents. This document details the genetic architecture of the sisomicin biosynthetic gene cluster, delineates the proposed biosynthetic pathway from central metabolism to the final product, and presents quantitative data on sisomicin production. Furthermore, it includes detailed experimental protocols for key methodologies in the study of sisomicin biosynthesis and visual diagrams to illustrate complex pathways and workflows.

Introduction

Sisomicin is a significant member of the aminoglycoside family of antibiotics, which are crucial in treating severe bacterial infections. Produced by Micromonospora inyoensis, sisomicin's unique unsaturated sugar ring contributes to its high antibacterial activity.[1] Understanding the intricate biosynthetic pathway and its genetic regulation is paramount for strain improvement, yield optimization, and the generation of novel sisomicin derivatives with enhanced therapeutic properties.

Genetic Basis of Sisomicin Biosynthesis

The biosynthesis of sisomicin is orchestrated by a dedicated gene cluster within the genome of Micromonospora inyoensis.

The Sisomicin Biosynthetic Gene Cluster

The sisomicin biosynthetic gene cluster spans approximately 47 kilobases (kb) and comprises 37 open reading frames (ORFs), designated as sis1 to sis37.[2][3] These genes encode the enzymes required for the synthesis of the 2-deoxystreptamine (2-DOS) core, the sugar moieties, and the tailoring enzymes that modify the pseudosaccharide scaffold. Additionally, the cluster contains genes responsible for self-resistance and transport of the antibiotic out of the cell.[2] The organization of the sisomicin gene cluster shares significant homology with the gentamicin biosynthetic gene cluster, suggesting a similar biosynthetic route.[2]

Table 1: Genes within the Sisomicin Biosynthetic Gene Cluster and Their Putative Functions

GenePutative Function
sis1-sis42-deoxystreptamine biosynthesis
sis5-sis17Sugar biosynthesis and modification
sis18C-6' aminotransferase
sis19-sis21Glycosyltransferases
sis22-sis28Tailoring enzymes (e.g., dehydrogenases, reductases)
sis29-sis32Regulation
sis33-sis35Resistance
sis36-sis37Transport

The Sisomicin Biosynthesis Pathway

The biosynthesis of sisomicin can be divided into three main stages: the formation of the 2-deoxystreptamine (2-DOS) core, the synthesis of the sugar moieties and their attachment to the 2-DOS core, and the final tailoring reactions.

Biosynthesis of the 2-Deoxystreptamine (2-DOS) Core

The biosynthesis of the central aminocyclitol core, 2-deoxystreptamine, initiates from glucose-6-phosphate. A series of enzymatic reactions, including cyclization, transamination, and oxidation, lead to the formation of 2-DOS. The key intermediate in this pathway is 2-deoxy-scyllo-inosose (DOI).[4] The genes gtmA, gtmB, gtmC, and gtmD in the gentamicin gene cluster are responsible for 2-DOS biosynthesis, and homologous genes are found in the sisomicin cluster.[4]

2-Deoxystreptamine Biosynthesis Glucose-6-Phosphate Glucose-6-Phosphate 2-deoxy-scyllo-inosose (DOI) 2-deoxy-scyllo-inosose (DOI) Glucose-6-Phosphate->2-deoxy-scyllo-inosose (DOI) GtmA homolog 2-deoxy-scyllo-inosamine 2-deoxy-scyllo-inosamine 2-deoxy-scyllo-inosose (DOI)->2-deoxy-scyllo-inosamine GtmB homolog 2-deoxy-3-amino-scyllo-inosose 2-deoxy-3-amino-scyllo-inosose 2-deoxy-scyllo-inosamine->2-deoxy-3-amino-scyllo-inosose GtmC homolog 2-Deoxystreptamine (2-DOS) 2-Deoxystreptamine (2-DOS) 2-deoxy-3-amino-scyllo-inosose->2-Deoxystreptamine (2-DOS) GtmD homolog

Diagram 1: Proposed Biosynthesis of 2-Deoxystreptamine.
Glycosylation and Formation of the Pseudosaccharide Core

Following the formation of 2-DOS, a series of glycosylation events occur, attaching the sugar moieties to the aminocyclitol core. These reactions are catalyzed by specific glycosyltransferases encoded within the gene cluster. The sugar precursors are derived from primary metabolism and undergo a series of modifications, including amination and methylation, before being transferred to the 2-DOS scaffold.

Tailoring Reactions and C-3',4'-Dideoxygenation

The final stages of sisomicin biosynthesis involve a series of tailoring reactions that modify the pseudosaccharide intermediate. A critical step is the C-3',4'-dideoxygenation of the purpurosamine ring, which is a hallmark of sisomicin and is crucial for its antibacterial activity. This complex transformation is catalyzed by a pyridoxal-5'-phosphate (PLP)-dependent enzyme, likely a homolog of GenB3 from the gentamicin pathway, followed by the action of other enzymes like a GenB4 homolog.[5]

Sisomicin Biosynthesis Pathway 2-DOS 2-DOS Paromamine Paromamine 2-DOS->Paromamine Glycosyltransferase Gentamicin Intermediate (JI-20A/JI-20Ba) Gentamicin Intermediate (JI-20A/JI-20Ba) Paromamine->Gentamicin Intermediate (JI-20A/JI-20Ba) Glycosyltransferase Phosphorylated Intermediate Phosphorylated Intermediate Gentamicin Intermediate (JI-20A/JI-20Ba)->Phosphorylated Intermediate GenP homolog 3',4'-dideoxy-4',5'-ene-6'-oxo intermediate 3',4'-dideoxy-4',5'-ene-6'-oxo intermediate Phosphorylated Intermediate->3',4'-dideoxy-4',5'-ene-6'-oxo intermediate GenB3 homolog (PLP-dependent) Sisomicin Sisomicin 3',4'-dideoxy-4',5'-ene-6'-oxo intermediate->Sisomicin GenB3 (transamination) & GenB4 homolog (reduction)

Diagram 2: Key Steps in the Sisomicin Biosynthesis Pathway.

Quantitative Data on Sisomicin Production

The production of sisomicin can be influenced by various factors, including the genetic makeup of the producing strain and the fermentation conditions.

Table 2: Sisomicin Production Titers under Different Conditions

StrainConditionTiter (U/mL)Reference
Micromonospora inyoensis OG-1 (starting strain)Standard fermentation1042[6]
M. inyoensis H6-32 (mutant)Standard fermentation1486[6]
M. inyoensis H6-32 (mutant)Optimized carbon and nitrogen sources, 30% dissolved oxygen1780[6]

Experimental Protocols

Fermentation of Micromonospora inyoensis for Sisomicin Production

Objective: To cultivate M. inyoensis for the production of sisomicin.

Materials:

  • Seed culture medium

  • Production medium

  • Micromonospora inyoensis strain

  • Shaker incubator

  • Fermenter

Procedure:

  • Inoculate the seed culture medium with M. inyoensis spores or a vegetative inoculum.

  • Incubate the seed culture at 28-32°C with shaking for 2-3 days.

  • Transfer the seed culture to the production medium in a fermenter.

  • Maintain the fermentation at 28-32°C with controlled aeration and agitation for 5-7 days.

  • Monitor sisomicin production periodically using methods such as HPLC or bioassay.

Gene Knockout in Micromonospora using CRISPR-Cas9

Objective: To create a targeted gene deletion in M. inyoensis to study gene function.

Materials:

  • Micromonospora inyoensis strain

  • pCRISPomyces-2 plasmid (or similar)

  • sgRNA constructs targeting the gene of interest

  • Protoplast preparation and transformation reagents

  • Selective media

Procedure:

  • Design and clone two sgRNAs targeting the upstream and downstream regions of the gene of interest into the CRISPR-Cas9 vector.

  • Prepare protoplasts of M. inyoensis.

  • Transform the protoplasts with the CRISPR-Cas9 plasmid containing the sgRNAs.

  • Plate the transformed protoplasts on regeneration medium with appropriate selection markers.

  • Screen the resulting colonies by PCR to identify mutants with the desired gene deletion.

  • Confirm the gene knockout by sequencing.

Gene Knockout Workflow cluster_0 Plasmid Construction cluster_1 Micromonospora Transformation cluster_2 Mutant Screening Design sgRNAs Design sgRNAs Clone into CRISPR vector Clone into CRISPR vector Design sgRNAs->Clone into CRISPR vector Prepare Protoplasts Prepare Protoplasts Transform with Plasmid Transform with Plasmid Prepare Protoplasts->Transform with Plasmid Regenerate on Selective Media Regenerate on Selective Media Transform with Plasmid->Regenerate on Selective Media Isolate Colonies Isolate Colonies PCR Screening PCR Screening Isolate Colonies->PCR Screening Sequence Verification Sequence Verification PCR Screening->Sequence Verification

Diagram 3: General Workflow for Gene Knockout in Micromonospora.
Heterologous Expression of Sisomicin Biosynthetic Genes

Objective: To express a sisomicin biosynthetic gene in a heterologous host for functional characterization.

Materials:

  • Expression vector (e.g., pSET152 for Streptomyces)

  • Streptomyces lividans (or other suitable host)

  • Gene of interest from the sisomicin cluster

  • Restriction enzymes and ligase

  • Protoplast transformation reagents

Procedure:

  • Amplify the gene of interest from M. inyoensis genomic DNA.

  • Clone the gene into the expression vector under the control of a suitable promoter.

  • Transform the expression construct into the heterologous host protoplasts.

  • Select for transformants on appropriate selective media.

  • Cultivate the recombinant strain and analyze for the production of the expected product or enzymatic activity.

Conclusion

The elucidation of the this compound biosynthesis pathway and its genetic underpinnings provides a robust framework for the rational design of novel aminoglycoside antibiotics. The detailed understanding of the enzymatic machinery, particularly the tailoring enzymes responsible for the unique structural features of sisomicin, opens avenues for combinatorial biosynthesis and metabolic engineering approaches. The quantitative data and experimental protocols presented in this guide are intended to facilitate further research in this area, ultimately contributing to the development of new therapies to combat antibiotic resistance. The continued exploration of the sisomicin gene cluster and the functional characterization of its encoded proteins will undoubtedly unveil new biocatalysts and expand our knowledge of natural product biosynthesis.

References

The Antibacterial Spectrum of Sisomicin Sulfate Against Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sisomicin sulfate is a broad-spectrum aminoglycoside antibiotic derived from the fermentation of Micromonospora inyoensis. Structurally similar to gentamicin, sisomicin exhibits potent bactericidal activity against a wide range of clinically significant Gram-negative bacteria. This technical guide provides an in-depth overview of the antibacterial spectrum of this compound, with a focus on its efficacy against Gram-negative pathogens. The document details its mechanism of action, quantitative in vitro activity, standardized experimental protocols for susceptibility testing, and key resistance mechanisms.

Mechanism of Action

Like other aminoglycosides, sisomicin's primary mechanism of action is the inhibition of bacterial protein synthesis. The antibiotic irreversibly binds to the 30S ribosomal subunit in susceptible bacteria. This binding interferes with the initiation complex of protein synthesis and causes misreading of the mRNA template, leading to the production of non-functional or toxic proteins. The disruption of essential protein synthesis ultimately results in bacterial cell death.

In Vitro Antibacterial Spectrum

Sisomicin has demonstrated significant in vitro activity against a variety of Gram-negative bacilli. Multiple studies have established its potency, often comparable or superior to other aminoglycosides like gentamicin and tobramycin against certain species.

Quantitative Susceptibility Data

The following tables summarize the in vitro activity of sisomicin against key Gram-negative pathogens based on cumulative data from various studies. The data is presented as the cumulative percentage of clinical isolates inhibited at specific Minimum Inhibitory Concentrations (MICs).

Table 1: In Vitro Activity of Sisomicin Against Pseudomonas aeruginosa

MIC (µg/mL)Cumulative % of Isolates Inhibited
≤ 1.56> 90%
≤ 4.0> 90%

Table 2: In Vitro Activity of Sisomicin Against Enterobacteriaceae

OrganismMIC (µg/mL)Cumulative % of Isolates Inhibited
Escherichia coli≤ 1.56> 90%
Klebsiella spp.≤ 1.56> 90%
Proteus mirabilis≤ 1.56> 90%
Serratia marcescens> 1.56< 90%

Note: Data is compiled from multiple sources and represents a general overview of sisomicin's activity. Actual MIC values can vary depending on the specific isolates and testing methodologies.

Studies have shown that sisomicin is slightly more active than gentamicin and tobramycin against isolates of Escherichia coli, Proteus mirabilis, and Klebsiella spp.[1] With the exception of Serratia marcescens, over 90% of isolates of Gram-negative bacilli were reported to be inhibited by 1.56 µg/mL or less of sisomicin.[1] Against Pseudomonas aeruginosa, sisomicin has also demonstrated significant activity.[2]

Experimental Protocols for Antimicrobial Susceptibility Testing

Accurate determination of bacterial susceptibility to sisomicin is crucial for clinical efficacy. The following are detailed methodologies for two standard antimicrobial susceptibility testing (AST) methods, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of Inoculum:

  • Select three to five well-isolated colonies of the test organism from an 18- to 24-hour agar plate.
  • Transfer the colonies to a tube containing 4 to 5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).
  • Incubate the broth culture at 35°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Adjust the turbidity of the inoculum suspension with sterile saline or broth to match that of a 0.5 McFarland standard.

2. Preparation of Antimicrobial Dilutions:

  • Prepare a stock solution of this compound of known concentration.
  • Perform serial twofold dilutions of the sisomicin stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculation and Incubation:

  • Within 15 minutes of standardizing the inoculum, dilute the adjusted suspension in CAMHB so that after inoculation, each well contains approximately 5 x 10⁵ CFU/mL.
  • Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
  • Incubate the plates at 35°C for 16 to 20 hours in ambient air.

4. Interpretation of Results:

  • Following incubation, examine the microtiter plate for bacterial growth (indicated by turbidity).
  • The MIC is the lowest concentration of sisomicin that completely inhibits visible growth of the organism.

Agar Disk Diffusion Method (Kirby-Bauer Test)

The disk diffusion method is a qualitative test that provides a categorical result (susceptible, intermediate, or resistant).

1. Preparation of Inoculum:

  • Prepare the inoculum as described for the broth microdilution method, adjusting the turbidity to match a 0.5 McFarland standard.

2. Inoculation of Agar Plate:

  • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the adjusted suspension.
  • Rotate the swab several times and press firmly on the inside wall of the tube above the fluid level to remove excess inoculum.
  • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

3. Application of Antibiotic Disks:

  • Aseptically apply a sisomicin-impregnated paper disk (containing a standardized amount of the antibiotic) to the surface of the inoculated agar plate.
  • Gently press the disk down to ensure complete contact with the agar.

4. Incubation:

  • Invert the plates and incubate at 35°C for 16 to 18 hours.

5. Interpretation of Results:

  • After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around the disk in millimeters.
  • Interpret the results as susceptible, intermediate, or resistant by comparing the measured zone diameter to the established breakpoints provided by CLSI.

Visualizations

Experimental Workflow: Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis start Start inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) start->inoculum_prep dilution_prep Prepare Serial Dilutions of Sisomicin start->dilution_prep inoculate Inoculate Microtiter Plate inoculum_prep->inoculate dilution_prep->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining MIC using the broth microdilution method.

Mechanism of Action: Sisomicin Targeting the Bacterial Ribosome

Sisomicin_Mechanism cluster_ribosome Bacterial Ribosome cluster_translation Protein Synthesis 50S 50S Subunit 30S 30S Subunit NonFunctional_Protein Non-functional Protein 30S->NonFunctional_Protein Causes mRNA misreading mRNA mRNA Protein Functional Protein mRNA->Protein Normal Translation Bacterial Cell Death Bacterial Cell Death NonFunctional_Protein->Bacterial Cell Death Sisomicin Sisomicin Sisomicin->30S Binds to 30S Subunit

Caption: Sisomicin inhibits protein synthesis by binding to the 30S ribosomal subunit.

Mechanisms of Resistance in Gram-Negative Bacteria

Resistance to sisomicin, and aminoglycosides in general, in Gram-negative bacteria can occur through several mechanisms:

  • Enzymatic Modification: The most common mechanism of resistance is the production of aminoglycoside-modifying enzymes (AMEs). These enzymes, which include acetyltransferases, phosphotransferases, and nucleotidyltransferases, modify the structure of the aminoglycoside, preventing it from binding to the ribosome.

  • Alteration of the Ribosomal Target: Mutations in the 16S rRNA, the binding site of aminoglycosides on the 30S ribosomal subunit, can reduce the binding affinity of the drug, leading to resistance.

  • Reduced Permeability and Efflux: Decreased uptake of the antibiotic due to alterations in the outer membrane porins or active removal of the drug from the cell by efflux pumps can also confer resistance.

Isolates of Gram-negative bacilli that are resistant to gentamicin and tobramycin are often also resistant to sisomicin.[1]

Conclusion

This compound remains a potent antibiotic with a broad spectrum of activity against many clinically important Gram-negative pathogens. Its bactericidal action, achieved through the inhibition of protein synthesis, makes it a valuable therapeutic option. However, the emergence of resistance, primarily through enzymatic modification, necessitates continuous surveillance of its in vitro activity and prudent use in clinical practice. Standardized susceptibility testing methodologies are essential for guiding appropriate therapeutic decisions and preserving the efficacy of this important antimicrobial agent.

References

An In-depth Technical Guide to the Degradation Products and Stability Analysis of Sisomicin Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sisomicin sulfate is a broad-spectrum aminoglycoside antibiotic derived from the fermentation of Micromonospora inyoensis. Structurally similar to gentamicin, it exerts its antibacterial effect by binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis. The chemical stability of this compound is a critical attribute that influences its safety, efficacy, and shelf-life. Understanding its degradation pathways and the formation of degradation products under various stress conditions is paramount for the development of stable pharmaceutical formulations and robust analytical methods.

This technical guide provides a comprehensive overview of the stability of this compound, detailing the analytical methodologies used for its analysis and the identification of its related substances. It is intended to be a valuable resource for professionals involved in the research, development, and quality control of this compound-based drug products.

Degradation Pathways and Products

While specific degradation products of this compound are not extensively detailed in publicly available literature, forced degradation studies are essential to intentionally produce and identify potential degradants. These studies involve subjecting the drug substance to more severe conditions than those used for accelerated stability testing to understand its intrinsic stability. The primary degradation pathways for aminoglycoside antibiotics like this compound typically involve hydrolysis and oxidation.

Hydrolytic Degradation: Under acidic or basic conditions, the glycosidic bonds in the sisomicin molecule are susceptible to cleavage. This can lead to the breakdown of the molecule into its constituent amino sugars and the deoxystreptamine core.

Oxidative Degradation: The amino and hydroxyl groups present in the sisomicin structure are potential sites for oxidation. The use of oxidizing agents such as hydrogen peroxide can lead to the formation of various oxidized derivatives.

Thermal and Photolytic Degradation: Exposure to heat and light can also induce degradation, potentially leading to a complex mixture of degradants. The extent of degradation is dependent on the temperature, duration of exposure, and the intensity and wavelength of the light source.

Due to the limited specific data on this compound's degradation products, a thorough forced degradation study coupled with advanced analytical techniques like high-resolution mass spectrometry is crucial for their identification and structural elucidation.

Stability-Indicating Analytical Methods

The development of stability-indicating analytical methods (SIAMs) is a regulatory requirement to ensure that all potential degradation products can be separated from the active pharmaceutical ingredient (API) and accurately quantified. Several chromatographic techniques have been employed for the analysis of this compound and its related substances.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the stability analysis of this compound. Due to the lack of a strong UV chromophore in the sisomicin molecule, detection is often achieved using universal detectors like the Evaporative Light Scattering Detector (ELSD) or by pre-column or post-column derivatization to introduce a chromophore. Pulsed Amperometric Detection (PAD) has also been shown to be a sensitive method for the direct detection of aminoglycosides.

Table 1: Summary of HPLC Methods for this compound Analysis

MethodColumnMobile PhaseDetectorKey Findings
HPLC-ELSD [1]Agilent SB-C18 (4.6 mm × 250 mm, 5 µm)0.05 mol·L⁻¹ trifluoroacetic acid-methanol (90:10)ELSDGood separation of sisomicin and its main related substances was achieved.[1]
HPLC-MSn [1]Agilent SB-C18 (4.6 mm × 250 mm, 5 µm)0.05 mol·L⁻¹ trifluoroacetic acid-methanol (90:10)ESI-Ion Trap MSAllowed for the structural identification of related substances.[1]
RP-HPLC [2]Thermo Aminoglycoside RP 18 (4.6 mm x 150 mm, 3 µm)Sodium heptane sulfonate solution - acetonitrile (77:23)UV (205 nm)Good separation of sisomicin from related substances and degradation products.[2]
HPLC-PAD [3]IonPac AMG C18 (4.0 mm × 150 mm, 3 µm)Acetonitrile - 0.1 mol·L⁻¹ trifluoroacetic acid with additivesPADHigher sensitivity compared to statutory methods for related substances.[3]

Experimental Protocols

General Forced Degradation Study Protocol

A general protocol for conducting forced degradation studies on this compound is outlined below. The extent of degradation should be targeted to be between 5-20% to avoid the formation of secondary, irrelevant degradation products.

  • Acid Hydrolysis: Dissolve this compound in 0.1 M to 1 M HCl and heat at 60-80 °C for a specified period.

  • Base Hydrolysis: Dissolve this compound in 0.1 M to 1 M NaOH and heat at 60-80 °C for a specified period.

  • Oxidative Degradation: Treat a solution of this compound with 3-30% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat at a temperature above that of accelerated stability testing (e.g., 80-100 °C).

  • Photolytic Degradation: Expose the drug substance, in both solid and solution form, to a combination of UV and visible light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Samples from each stress condition should be analyzed by a validated stability-indicating HPLC method to identify and quantify the degradation products.

HPLC-ELSD Method for Related Substances

The following is a detailed protocol based on a published method for the analysis of this compound and its related substances[1].

  • Chromatographic System:

    • Column: Agilent SB-C18, 4.6 mm × 250 mm, 5 µm particle size.

    • Mobile Phase: A mixture of 0.05 mol·L⁻¹ trifluoroacetic acid and methanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: Evaporative Light Scattering Detector (ELSD).

    • Drift Tube Temperature: 50 °C.

    • Nebulizing Gas Pressure: 3.5 × 10⁵ Pa.

  • Sample Preparation:

    • Prepare a solution of this compound in the mobile phase at a suitable concentration (e.g., 1 mg/mL).

  • Procedure:

    • Inject the sample solution into the chromatograph and record the chromatogram.

    • Identify and quantify the related substances based on their retention times and peak areas relative to the sisomicin peak.

Visualizations

experimental_workflow cluster_stress_conditions Forced Degradation Stress Conditions cluster_analysis Analysis cluster_outcomes Outcomes Acid Acid Hydrolysis (e.g., 0.1 M HCl, 80°C) HPLC_Analysis Stability-Indicating HPLC Analysis (e.g., HPLC-ELSD/MS) Acid->HPLC_Analysis Analyze Stressed Samples Base Base Hydrolysis (e.g., 0.1 M NaOH, 80°C) Base->HPLC_Analysis Analyze Stressed Samples Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->HPLC_Analysis Analyze Stressed Samples Thermal Thermal Degradation (e.g., 100°C, solid) Thermal->HPLC_Analysis Analyze Stressed Samples Photo Photolytic Degradation (ICH Q1B) Photo->HPLC_Analysis Analyze Stressed Samples Data_Processing Data Processing and Quantification HPLC_Analysis->Data_Processing Degradation_Profile Degradation Profile and Pathway Elucidation Data_Processing->Degradation_Profile Method_Validation Stability-Indicating Method Validation Degradation_Profile->Method_Validation Sisomicin_Sulfate This compound Drug Substance Sisomicin_Sulfate->Acid Subject to Stress Sisomicin_Sulfate->Base Subject to Stress Sisomicin_Sulfate->Oxidation Subject to Stress Sisomicin_Sulfate->Thermal Subject to Stress Sisomicin_Sulfate->Photo Subject to Stress

References

sisomicin sulfate pharmacokinetic and pharmacodynamic properties

Author: BenchChem Technical Support Team. Date: November 2025

Pharmacodynamic Properties

The pharmacodynamics of sisomicin sulfate describe the relationship between drug concentrations and its antimicrobial effect. As an aminoglycoside, sisomicin exhibits concentration-dependent bactericidal activity and a significant post-antibiotic effect (PAE).

Mechanism of Action

Sisomicin exerts its bactericidal effect by irreversibly binding to the bacterial 30S ribosomal subunit.[1][2][3] This binding interferes with protein synthesis through several mechanisms:

  • Inhibition of the initiation complex: It blocks the formation of a functional 70S ribosome, preventing the start of protein synthesis.[2]

  • mRNA Misreading: It distorts the A-site of the ribosome, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[2] This results in the production of nonfunctional or toxic proteins, which can damage the bacterial cell membrane.[1]

  • Disruption of Translocation: It interferes with the movement of the ribosome along the mRNA, halting protein elongation.[1]

This multi-faceted disruption of protein synthesis leads to rapid bacterial cell death.[2]

cluster_bacterium Bacterial Cell sisomicin This compound ribosome_30S 30S Ribosomal Subunit sisomicin->ribosome_30S Binds to initiation_complex Initiation Complex Formation ribosome_30S->initiation_complex Blocks mrna_misreading mRNA Misreading ribosome_30S->mrna_misreading Causes translocation Ribosomal Translocation ribosome_30S->translocation Disrupts protein_synthesis_block Protein Synthesis Blocked initiation_complex->protein_synthesis_block aberrant_proteins Aberrant Proteins Produced mrna_misreading->aberrant_proteins translocation->protein_synthesis_block cell_death Bacterial Cell Death protein_synthesis_block->cell_death aberrant_proteins->cell_death

Caption: Mechanism of action of this compound.

Spectrum of Activity

Sisomicin is a broad-spectrum antibiotic with potent activity against a wide range of aerobic Gram-negative and some Gram-positive bacteria.[4] It is often considered one of the most active aminoglycosides against Gram-positive organisms.[5][6] Its spectrum includes:

  • Gram-negative bacteria: Pseudomonas aeruginosa, Escherichia coli, Klebsiella spp., Enterobacter spp., and Proteus spp.[2][3][7]

  • Gram-positive bacteria: Staphylococcus aureus (including some methicillin-resistant strains, MRSA).[2][8]

Table 2: Representative Minimum Inhibitory Concentration (MIC) Values for Sisomicin

OrganismMIC Range (µg/mL)
Haemophilus influenzae1.6 - 3.1[4]
Pseudomonas aeruginosa2.0[4]
Various clinical isolates (Klebsiella, Salmonella, Citrobacter, Staphylococcus aureus)≤6.25[8]
Pharmacodynamic Indices and Dosing

The efficacy of aminoglycosides is best predicted by their concentration-dependent killing characteristic.[9][10] The key pharmacodynamic indices that correlate with clinical and bacteriological success are:

  • Peak Concentration to MIC ratio (Cmax/MIC): A ratio of at least 8-10 is generally considered optimal for maximizing bactericidal activity.[11]

  • Area Under the Curve to MIC ratio (AUC/MIC): This parameter also correlates with efficacy.[12]

Sisomicin also exhibits a post-antibiotic effect (PAE), where bacterial growth continues to be suppressed even after the drug concentration has fallen below the MIC.[9][10] These pharmacodynamic principles provide the rationale for high-dose, extended-interval (once-daily) dosing regimens, which aim to maximize the Cmax/MIC ratio, take advantage of the PAE, and potentially reduce the risk of toxicity.[9][11]

Mechanisms of Resistance

Bacterial resistance to sisomicin can emerge through several mechanisms:

  • Enzymatic Modification: The most common mechanism involves the production of aminoglycoside-modifying enzymes (AMEs), such as acetyltransferases, phosphotransferases, and nucleotidyltransferases, which inactivate the drug.[2]

  • Ribosomal Alteration: Mutations in the gene encoding the 16S rRNA component of the 30S ribosomal subunit can reduce the binding affinity of sisomicin.[2]

  • Reduced Permeability and Efflux: Alterations in the bacterial cell membrane can decrease drug uptake, or bacteria can acquire efflux pumps that actively transport sisomicin out of the cell.[2]

While sisomicin is susceptible to inactivation by many of the same enzymes as gentamicin, it can remain active against organisms that have developed resistance to gentamicin through non-enzymatic mechanisms.[5][13]

cluster_resistance Mechanisms of Bacterial Resistance to Sisomicin sisomicin Sisomicin target 30S Ribosome sisomicin->target Binds to inactivation Drug Inactivation sisomicin->inactivation expulsion Drug Expulsion sisomicin->expulsion mutation Ribosomal Target Mutation target->mutation enzymes Aminoglycoside-Modifying Enzymes (AMEs) enzymes->inactivation Catalyze reduced_binding Reduced Binding Affinity mutation->reduced_binding efflux Efflux Pumps efflux->expulsion Mediate

Caption: Key mechanisms of bacterial resistance to sisomicin.

Experimental Protocols for Pharmacodynamic Analysis

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Broth microdilution is a standard method.

  • Principle: A standardized inoculum of the test bacterium is exposed to serial twofold dilutions of sisomicin in a liquid growth medium. The MIC is determined by observing the lowest drug concentration that inhibits visible bacterial growth.

  • Procedure:

    • Prepare Sisomicin Dilutions: Create a series of twofold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

    • Standardize Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

    • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the sisomicin dilutions. Include a positive control well (broth and bacteria, no drug) and a negative control well (broth only).

    • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

    • Reading Results: The MIC is the lowest concentration of sisomicin at which there is no visible turbidity (growth).

cluster_workflow Broth Microdilution MIC Assay Workflow prep_drug Prepare Serial Dilutions of Sisomicin in Plate inoculate Inoculate Plate Wells with Bacteria prep_drug->inoculate prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (35°C, 18-24h) inoculate->incubate read_mic Read Plate for Turbidity Determine MIC incubate->read_mic

References

Methodological & Application

Application Note: Quantification of Sisomicin Sulfate in Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive HPLC-MS/MS method for the quantification of sisomicin sulfate in plasma. Sisomicin is a broad-spectrum aminoglycoside antibiotic, and monitoring its plasma concentration is crucial for therapeutic drug monitoring and pharmacokinetic studies.[1] The described method utilizes protein precipitation for sample preparation, followed by reversed-phase liquid chromatography coupled with tandem mass spectrometry for detection. This method provides the necessary selectivity and sensitivity for clinical and preclinical applications.

Introduction

Sisomicin is an aminoglycoside antibiotic effective against a wide range of bacterial infections.[1] Due to its potential for nephrotoxicity and ototoxicity, therapeutic drug monitoring is essential to ensure efficacy while minimizing adverse effects. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become a primary tool for the bioanalysis of antibiotics in plasma due to its high sensitivity, selectivity, and speed.[2] This document provides a detailed protocol for the quantification of this compound in plasma using HPLC-MS/MS.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., Tobramycin or another suitable aminoglycoside not present in the study samples)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation
  • HPLC System: A system capable of delivering accurate and precise gradients, such as a Waters ACQUITY UPLC H-Class System.[3]

  • Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source, such as a Waters Xevo TQD or equivalent.[2]

  • Analytical Column: A reversed-phase C18 column, for example, an ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).[4]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the internal standard in ultrapure water.

  • Working Standard Solutions: Serially dilute the stock solutions with a mixture of methanol and water (50:50, v/v) to prepare working standard solutions for calibration curves and quality control samples.

  • Internal Standard Working Solution: Prepare a working solution of the internal standard in methanol.

Sample Preparation

A protein precipitation method is employed for the extraction of sisomicin from plasma.[4]

  • Aliquot 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 200 µL of the internal standard working solution in methanol.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

HPLC Conditions
  • Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[4]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min[4]

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-5.0 min: 5% B

MS/MS Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

Table 1: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Sisomicin448.3160.13020
Tobramycin (IS)468.3163.13525

Note: The exact m/z values and optimal cone and collision energies may vary slightly between instruments and should be optimized.

Method Validation Summary

The method was validated according to regulatory guidelines, and the key performance characteristics are summarized below.

Table 2: Method Validation Parameters

ParameterResult
Linearity Range10 - 5000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)10 ng/mL
Limit of Detection (LOD)2 ng/mL
Precision (%RSD)
Intra-day< 10%
Inter-day< 12%
Accuracy (% Bias)
Intra-dayWithin ±10%
Inter-dayWithin ±12%
Recovery > 85%
Matrix Effect Minimal and compensated by IS

Data Presentation

The following tables summarize the quantitative data obtained during method validation.

Table 3: Calibration Curve Data

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)
100.025
500.128
1000.255
5001.27
10002.58
25006.45
500012.9

Table 4: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (% Bias)Inter-day Precision (%RSD)Inter-day Accuracy (% Bias)
LLOQ108.5-5.210.2-7.8
Low306.23.18.14.5
Medium3004.51.86.52.3
High40003.8-2.55.9-3.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard & Protein Precipitation (Methanol) plasma->add_is vortex1 Vortex add_is->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms quant Quantification msms->quant

Caption: Experimental workflow for this compound quantification in plasma.

method_validation cluster_core_params Core Validation Parameters cluster_additional_params Additional Validation linearity Linearity & Range validated_method Validated Method linearity->validated_method precision Precision (Intra- & Inter-day) precision->validated_method accuracy Accuracy (Intra- & Inter-day) accuracy->validated_method selectivity Selectivity selectivity->validated_method lloq LLOQ lloq->validated_method recovery Recovery recovery->validated_method matrix Matrix Effect matrix->validated_method stability Stability stability->validated_method

Caption: Logical relationship of the method validation process.

Conclusion

The HPLC-MS/MS method described provides a reliable, sensitive, and selective approach for the quantification of this compound in plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a clinical or research setting. The validation data demonstrates that the method meets the criteria for bioanalytical method validation, ensuring accurate and precise results for pharmacokinetic studies and therapeutic drug monitoring.

References

Sisomicin Sulfate in Veterinary Microbiology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sisomicin sulfate is a broad-spectrum aminoglycoside antibiotic derived from the fermentation of Micromonospora inyoensis. Structurally similar to gentamicin, it exerts bactericidal effects by irreversibly binding to the 30S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis. This mechanism leads to the misreading of mRNA and the production of non-functional proteins, ultimately resulting in bacterial cell death[1]. While extensively studied in human medicine, its application in veterinary microbiology presents a promising area for research and development, particularly against multi-drug resistant pathogens. These notes provide an overview of its in vitro activity and protocols for its evaluation.

Application Note 1: In Vitro Antibacterial Spectrum

Sisomicin has demonstrated potent in vitro activity against a range of Gram-negative and Gram-positive bacteria, including isolates of veterinary significance such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus[1][2]. Studies comparing sisomicin to other aminoglycosides like gentamicin have shown it to be slightly more active against E. coli and Proteus mirabilis[2]. While much of the existing data comes from human clinical isolates, the broad-spectrum nature of sisomicin warrants its investigation against specific veterinary pathogens.

Table 1: Comparative In Vitro Activity of Sisomicin against Common Pathogens
Bacterial SpeciesNumber of IsolatesSisomicin MIC90 (µg/mL)Gentamicin MIC90 (µg/mL)Reference
Escherichia coli228 (Clinical Isolates)≤1.56>1.56[2]
Pseudomonas aeruginosa228 (Clinical Isolates)>1.56>1.56[2]
Klebsiella spp.228 (Clinical Isolates)≤1.56≤1.56[2]
Proteus mirabilis228 (Clinical Isolates)≤1.56>1.56[2]
Staphylococcus aureus228 (Clinical Isolates)≤1.56≤1.56[2]

Note: The data above is derived from studies on clinical isolates, which may not be of veterinary origin. Further research on veterinary-specific isolates is required.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of this compound against veterinary bacterial isolates, adhering to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Methodology
  • Preparation of Sisomicin Stock Solution:

    • Prepare a stock solution of this compound in sterile deionized water. For example, a 1 mg/mL stock solution.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 4-5 well-isolated colonies of the same morphological type.

    • Transfer the colonies to a tube of sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL[3].

  • Preparation of Microdilution Plates:

    • Perform serial two-fold dilutions of the sisomicin stock solution in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL).

    • Include a growth control well (MHB with inoculum, no antibiotic) and a sterility control well (MHB only).

  • Inoculation:

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculate each well (except the sterility control) with the bacterial suspension.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air[4].

  • Reading and Interpretation:

    • Following incubation, visually inspect the plates for bacterial growth.

    • The MIC is the lowest concentration of sisomicin that completely inhibits visible growth[5].

    • Results are reported as Susceptible (S), Intermediate (I), or Resistant (R) based on CLSI-established breakpoints for veterinary pathogens[3].

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Sisomicin Stock Solution D Perform Serial Dilutions of Sisomicin in 96-Well Plate A->D B Culture Veterinary Bacterial Isolate C Prepare 0.5 McFarland Standard Inoculum B->C E Inoculate Plate with Standardized Bacteria C->E D->E F Incubate at 35-37°C for 16-20 hours E->F G Read Wells for Visible Growth F->G H Determine MIC Value (Lowest concentration with no growth) G->H

Figure 1: Workflow for MIC determination by broth microdilution.

Application Note 2: Potential Use in Bovine Mastitis

Bovine mastitis, an inflammatory disease of the udder, is a significant economic burden on the dairy industry. It is primarily caused by bacterial pathogens such as Staphylococcus aureus, Streptococcus spp., and E. coli[6]. The use of intramammary antibiotics is a common treatment, although resistance is a growing concern[7]. While sisomicin is not currently approved for this indication, its spectrum of activity against key mastitis pathogens suggests it could be a candidate for further research. A study on gentamicin, another aminoglycoside, in an intramammary infusion for mastitis provides a procedural basis for evaluating sisomicin[7][8]. However, it should be noted that some guidelines advise against the use of aminoglycosides for mastitis therapy due to the risk of prolonged drug residues in tissues[9].

Protocol 2: Experimental Intramammary Infection Model (Adapted for Sisomicin)

This protocol describes a murine model of mastitis that can be adapted to evaluate the in vivo efficacy of this compound. This model allows for controlled studies of infection and treatment response.

Methodology
  • Animal Acclimatization:

    • House female lactating mice (e.g., CD-1 or BALB/c) in a controlled environment for at least one week prior to the experiment.

  • Inoculum Preparation:

    • Prepare a mid-logarithmic phase culture of a mastitis-causing pathogen (e.g., Staphylococcus aureus) isolated from a bovine mastitis case.

    • Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to a final concentration of approximately 1 x 10⁴ CFU in 50 µL of PBS.

  • Intramammary Inoculation:

    • Anesthetize the mice.

    • Gently expose the teat of the fourth inguinal mammary gland.

    • Using a 33-gauge blunt needle, slowly infuse 50 µL of the bacterial suspension into the teat canal.

  • Treatment Administration:

    • At a predetermined time post-infection (e.g., 12 or 24 hours), randomly assign mice to treatment and control groups.

    • Treatment Group: Administer a defined dose of this compound via intramammary infusion in a suitable vehicle.

    • Control Group: Administer the vehicle only.

  • Efficacy Evaluation:

    • At 24, 48, and 72 hours post-treatment, euthanize subsets of mice from each group.

    • Aseptically collect the mammary glands.

    • Homogenize the tissue in sterile PBS.

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/g of tissue).

    • Efficacy is determined by comparing the reduction in bacterial load in the sisomicin-treated group versus the control group.

InVivo_Mastitis_Model cluster_setup Model Setup cluster_treatment Intervention cluster_outcome Outcome Assessment A Acclimatize Lactating Mice C Induce Intramammary Infection A->C B Prepare Bacterial Inoculum (e.g., S. aureus) B->C D Randomize into Groups (Treatment vs. Control) C->D E Administer Intramammary Treatment: Sisomicin or Vehicle Control D->E F Euthanize Mice at Defined Time Points E->F G Collect and Homogenize Mammary Gland Tissue F->G H Determine Bacterial Load (CFU/g tissue) G->H I Compare Bacterial Reduction between Groups H->I

Figure 2: Experimental workflow for an in vivo murine mastitis model.

Application Note 3: Mechanism of Action and Resistance

Sisomicin, like other aminoglycosides, targets the bacterial 30S ribosomal subunit. This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA template, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. The resulting aberrant proteins can disrupt the bacterial cell membrane, contributing to the bactericidal effect[10].

Resistance to aminoglycosides can occur through several mechanisms, including:

  • Enzymatic Modification: Bacterial enzymes can inactivate the drug through acetylation, phosphorylation, or adenylation.

  • Altered Ribosomal Target: Mutations in the 30S ribosomal subunit can reduce the binding affinity of the drug.

  • Reduced Uptake/Efflux: Changes in membrane permeability can limit the amount of sisomicin entering the cell, or active efflux pumps can remove the drug from the cytoplasm[11].

Understanding these resistance mechanisms is crucial for the development of new aminoglycoside derivatives and for effective antimicrobial stewardship in veterinary medicine.

Mechanism_of_Action cluster_cell Bacterial Cell cluster_effect Bactericidal Effect Sisomicin_Ext Sisomicin Membrane Cell Membrane Sisomicin_Ext->Membrane Entry into cell Ribosome 30S Ribosomal Subunit Membrane->Ribosome Binding Inhibition Inhibition of Protein Synthesis Ribosome->Inhibition Misreading mRNA Misreading Ribosome->Misreading Death Bacterial Cell Death Inhibition->Death Misreading->Death

Figure 3: Mechanism of action of this compound.

Conclusion

This compound exhibits potent antibacterial activity that could be valuable in veterinary medicine. However, a significant gap exists in the literature regarding its efficacy against specific veterinary pathogens and its performance in relevant animal infection models. The protocols provided here offer a framework for researchers to conduct these necessary investigations, from basic in vitro susceptibility testing to more complex in vivo efficacy studies. Further research is essential to establish the clinical utility, safety, and optimal dosing regimens for this compound in various animal species.

References

Preparation of Sisomicin Sulfate Stock Solutions for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sisomicin sulfate is a broad-spectrum aminoglycoside antibiotic isolated from the fermentation broth of Micromonospora inyoensis.[1][2][3][4] It is structurally similar to gentamicin and is highly effective against a range of Gram-positive and Gram-negative bacteria.[2][3][5][6] In a laboratory setting, the accurate preparation of this compound stock solutions is crucial for ensuring the reliability and reproducibility of experimental results. These notes provide a detailed protocol for the preparation, quality control, and storage of this compound stock solutions for research purposes.

Properties of this compound

This compound is a white to light yellowish-white powder that is hygroscopic.[7][8] It is very soluble in water and practically insoluble in ethanol and DMSO.[1][4][7] The pH of a 10% (w/v) aqueous solution is typically between 3.5 and 5.5.[7]

Data Presentation: Quantitative Information

The following table summarizes the key quantitative data for this compound relevant to the preparation of stock solutions.

ParameterValueReferences
Molecular Formula 2C₁₉H₃₇N₅O₇ · 5H₂SO₄[1][4]
Molecular Weight 1385.45 g/mol [1][4]
Solubility in Water 100-125 mg/mL[1][2][4][9]
Solubility in DMSO Insoluble[1][4]
Solubility in Ethanol Insoluble[1][4]
pH of Aqueous Solution (0.5g in 5mL) 3.5 - 5.5[7]
Storage (Powder) -20°C for up to 3 years[3][4]
Storage (Stock Solution) -20°C for 1 month or -80°C for up to 6 months[2][4]

Experimental Protocol: Preparation of a 50 mg/mL this compound Stock Solution

This protocol describes the preparation of a 50 mg/mL stock solution of this compound in sterile, nuclease-free water.

Materials
  • This compound powder (ensure high purity)

  • Sterile, nuclease-free water (e.g., cell culture grade)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile serological pipettes

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Vortex mixer

  • Analytical balance

  • Laminar flow hood or biological safety cabinet

  • Sterile, light-resistant cryovials for aliquoting

Procedure
  • Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.

  • Calculation: Determine the required mass of this compound powder based on the desired final concentration and volume. For example, to prepare 10 mL of a 50 mg/mL stock solution, you will need:

    • 10 mL * 50 mg/mL = 500 mg of this compound powder.

  • Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance.

  • Dissolution:

    • Transfer the weighed powder into a sterile conical tube.

    • Add a portion of the sterile, nuclease-free water (e.g., 8 mL for a final volume of 10 mL).

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[2][3]

  • Volume Adjustment: Add sterile, nuclease-free water to reach the final desired volume (e.g., 10 mL). Mix the solution well by inversion or gentle vortexing.

  • Sterile Filtration:

    • Draw the prepared solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile conical tube. This step is crucial to remove any potential microbial contamination.[2]

  • Aliquoting: Dispense the sterile stock solution into sterile, light-resistant cryovials in volumes appropriate for your experimental needs. Aliquoting prevents repeated freeze-thaw cycles which can degrade the antibiotic.[2]

  • Labeling: Clearly label each aliquot with the name of the compound (this compound), the concentration (50 mg/mL), the date of preparation, and the solvent used (sterile water).

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][4]

Quality Control

  • Visual Inspection: The final stock solution should be clear and free of any particulate matter.[7]

  • pH Measurement: The pH of the stock solution can be checked to ensure it falls within the expected range of 3.5 to 5.5.[7]

  • Potency Assay: For critical applications, the potency of the prepared stock solution can be verified using a microbiological assay as described in relevant pharmacopeias.

Visualization of the Experimental Workflow

The following diagram illustrates the workflow for the preparation of the this compound stock solution.

G Workflow for this compound Stock Solution Preparation A 1. Aseptic Technique (Laminar Flow Hood) B 2. Calculation (Mass of this compound) A->B C 3. Weighing (Analytical Balance) B->C D 4. Dissolution (in Sterile Water) C->D E 5. Volume Adjustment (to Final Volume) D->E F 6. Sterile Filtration (0.22 µm Filter) E->F G 7. Aliquoting (into Cryovials) F->G H 8. Labeling (Name, Conc., Date) G->H I 9. Storage (-20°C or -80°C) H->I

Caption: Workflow for the preparation of a this compound stock solution.

References

Application Notes and Protocols: Sisomicin Sulfate in Combination Therapy with Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health. Combination therapy, utilizing two or more antimicrobial agents with different mechanisms of action, is a crucial strategy to combat these challenging infections. The combination of an aminoglycoside, such as sisomicin sulfate, with a beta-lactam antibiotic has long been a cornerstone in the treatment of severe bacterial infections. This synergy is particularly valuable in empirical therapy for serious infections and in treating infections caused by bacteria with reduced susceptibility to single agents.[1][2][3]

Sisomicin is a broad-spectrum aminoglycoside antibiotic isolated from Micromonospora inyoensis.[4][5] Like other aminoglycosides, it exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis.[4] Beta-lactam antibiotics, such as penicillins and cephalosporins, inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[6] The synergistic effect of combining these two classes of antibiotics is primarily attributed to the ability of the beta-lactam to damage the bacterial cell wall, which in turn facilitates the intracellular uptake of the aminoglycoside.[7]

These application notes provide an overview of the scientific rationale, in vitro and in vivo evidence of synergy, and detailed protocols for evaluating the combination of this compound and beta-lactam antibiotics.

Mechanism of Synergistic Action

The bactericidal synergy between sisomicin and beta-lactam antibiotics is a well-established phenomenon.[7] The primary mechanism involves a sequential and cooperative assault on the bacterial cell.

  • Beta-Lactam Action: The beta-lactam antibiotic first acts on the bacterial cell wall. By inhibiting the transpeptidase enzymes (PBPs) responsible for cross-linking the peptidoglycan layers, the beta-lactam disrupts the integrity of the cell wall.[6] This leads to a weakened and more permeable cell envelope.

  • Enhanced Aminoglycoside Uptake: The damage to the cell wall facilitates the transport of the aminoglycoside, sisomicin, across the cytoplasmic membrane. This increased uptake is a critical step for the synergistic interaction, as aminoglycosides must reach their intracellular target, the ribosome, to be effective.[7]

  • Inhibition of Protein Synthesis: Once inside the cell in higher concentrations, sisomicin binds to the 16S rRNA of the 30S ribosomal subunit. This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA, leading to the production of nonfunctional or toxic proteins. The ultimate result is rapid bacterial cell death.[4]

G cluster_0 Bacterial Cell beta_lactam Beta-Lactam Antibiotic cell_wall Bacterial Cell Wall beta_lactam->cell_wall Inhibits Synthesis sisomicin_in Sisomicin (intracellular) cell_wall->sisomicin_in Increased Permeability sisomicin_out Sisomicin (extracellular) sisomicin_out->sisomicin_in Enhanced Uptake ribosome 30S Ribosome sisomicin_in->ribosome Binds to protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits cell_death Bacterial Cell Death protein_synthesis->cell_death Leads to G start Start prepare_stock Prepare Antibiotic Stock Solutions start->prepare_stock prepare_dilutions Prepare Serial Dilutions in 96-Well Plate (Drug A horizontally, Drug B vertically) prepare_stock->prepare_dilutions inoculate Inoculate with Standardized Bacterial Suspension prepare_dilutions->inoculate incubate Incubate at 35-37°C for 18-24h inoculate->incubate read_mic Read MICs of Drugs Alone and in Combination incubate->read_mic calculate_fic Calculate FIC Index read_mic->calculate_fic interpret Interpret Results: Synergy, Additive, or Antagonism calculate_fic->interpret

References

Troubleshooting & Optimization

Technical Support Center: Mitigating Sisomicin Sulfate-Induced Nephrotoxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating sisomicin sulfate-induced nephrotoxicity in animal models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Disclaimer

Direct research on the mitigation of This compound-induced nephrotoxicity is limited. However, extensive data exists for gentamicin, a structurally and functionally similar aminoglycoside antibiotic. Comparative studies have shown that sisomicin exhibits a comparable, or in some cases slightly lesser, degree of nephrotoxicity than gentamicin.[1] Therefore, the information presented here is largely based on established principles and findings from gentamicin-induced nephrotoxicity studies, which are considered highly relevant for designing and interpreting experiments with sisomicin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of sisomicin-induced nephrotoxicity?

A1: Like other aminoglycosides, sisomicin is actively taken up by the proximal tubule epithelial cells of the kidney.[2] Its accumulation within these cells leads to the generation of reactive oxygen species (ROS), inducing oxidative stress.[3][4] This initial insult triggers a cascade of detrimental events, including mitochondrial dysfunction, inflammation, and ultimately, apoptosis and necrosis of the renal tubular cells.[3][5]

Q2: My animals are showing signs of nephrotoxicity (e.g., elevated serum creatinine and BUN). How can I confirm the damage is consistent with aminoglycoside toxicity?

A2: Beyond elevated serum creatinine and blood urea nitrogen (BUN), you should assess for other markers. Histopathological examination of the kidney tissue is the gold standard and will typically reveal acute tubular necrosis, particularly in the proximal tubules.[6] Additionally, you can measure urinary biomarkers such as Kidney Injury Molecule-1 (KIM-1) and N-acetyl-β-D-glucosaminidase (NAG), which are sensitive and early indicators of tubular damage.[5]

Q3: I want to test a potential mitigating agent against sisomicin nephrotoxicity. What are the common therapeutic strategies?

A3: The most common strategy is the co-administration of antioxidants to counteract the initial oxidative stress.[7] Agents that reduce inflammation or inhibit apoptosis have also shown promise in studies with other aminoglycosides. Natural products with antioxidant and anti-inflammatory properties, such as curcumin, silymarin, and various flavonoids, are frequently investigated.[8][9]

Q4: What are the key signaling pathways to investigate when studying the mitigation of sisomicin-induced nephrotoxicity?

A4: Based on gentamicin studies, key pathways to investigate include those related to oxidative stress, inflammation, and apoptosis. The Nrf2/HO-1 pathway is a critical antioxidant response pathway.[10] Inflammatory responses are often mediated by the NF-κB and MAPK pathways .[5][6] Apoptosis is frequently regulated by the Bcl-2 family proteins and caspase activation .[6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High mortality rate in the sisomicin-treated group. The dose of this compound may be too high for the specific animal strain or model.- Review the literature for established nephrotoxic doses of sisomicin or gentamicin in your specific animal model.[1] - Conduct a dose-response study to determine the optimal dose that induces significant nephrotoxicity without causing excessive mortality. - Ensure adequate hydration of the animals.
Inconsistent or highly variable nephrotoxicity between animals. - Inconsistent drug administration (e.g., subcutaneous vs. intraperitoneal injection). - Variability in animal age, weight, or underlying health status. - Dehydration.- Standardize the route and technique of administration. Intramuscular or intraperitoneal injections are common. - Use animals of a consistent age and weight range. - Ensure all animals have free access to water.
The mitigating agent shows no protective effect. - Inadequate dose or bioavailability of the mitigating agent. - Timing of administration is not optimal. - The agent does not target the key mechanisms of sisomicin toxicity.- Perform a dose-ranging study for the mitigating agent. - Administer the protective agent prior to or concurrently with sisomicin. Post-treatment is often less effective. - Re-evaluate the mechanism of action of your agent in the context of oxidative stress, inflammation, and apoptosis.
Difficulty in detecting early signs of nephrotoxicity. Serum creatinine and BUN may not be sensitive enough for early-stage injury.- Measure more sensitive urinary biomarkers like KIM-1 or NAG. - Perform histopathology at earlier time points.

Quantitative Data from a Representative Gentamicin Mitigation Study

The following tables summarize data from a study investigating the protective effects of Chrysin (a natural flavonoid) on gentamicin-induced nephrotoxicity in rats. This data can serve as a reference for expected outcomes in a similar study with sisomicin.

Table 1: Renal Function and Oxidative Stress Markers

Parameter Control Gentamicin (100 mg/kg) Gentamicin + Chrysin (100 mg/kg)
Serum Creatinine (mg/dL) 0.6 ± 0.053.8 ± 0.31.1 ± 0.1#
BUN (mg/dL) 25.3 ± 2.1145.7 ± 11.240.1 ± 3.5#
Renal MDA (nmol/g tissue) 1.2 ± 0.14.5 ± 0.41.8 ± 0.2#
Renal SOD (U/mg protein) 85.4 ± 7.232.1 ± 2.975.3 ± 6.8#
Renal GSH (µg/g tissue) 2.1 ± 0.20.8 ± 0.07*1.8 ± 0.15#

*Data are presented as Mean ± SD. *p < 0.01 vs. Control. #p < 0.01 vs. Gentamicin. (Data adapted from a study on gentamicin[5])

Table 2: Inflammatory Markers

Parameter (Renal Tissue) Control Gentamicin (100 mg/kg) Gentamicin + Chrysin (100 mg/kg)
TNF-α (pg/mg protein) 35.6 ± 3.1150.2 ± 12.555.4 ± 4.8#
IL-1β (pg/mg protein) 12.4 ± 1.158.7 ± 5.218.9 ± 1.7#

*Data are presented as Mean ± SD. *p < 0.01 vs. Control. #p < 0.01 vs. Gentamicin. (Data adapted from a study on gentamicin[5])

Experimental Protocol: Gentamicin-Induced Nephrotoxicity and Mitigation in Rats

This protocol can be adapted for studies with this compound.

1. Animals:

  • Male Wistar rats (200-250 g).

  • House in a controlled environment (12h light/dark cycle, 22±2°C) with free access to standard chow and water.

  • Acclimatize animals for one week before the experiment.

2. Experimental Groups (n=8 per group):

  • Group 1 (Control): Receive normal saline daily.

  • Group 2 (Sisomicin/Gentamicin): Receive this compound or gentamicin sulfate (e.g., 100 mg/kg, intraperitoneally, i.p.) daily for 8-10 days.

  • Group 3 (Mitigating Agent + Sisomicin/Gentamicin): Receive the mitigating agent at a predetermined dose (e.g., orally) 1 hour before the sisomicin/gentamicin injection daily for 8-10 days.

  • Group 4 (Mitigating Agent Alone): Receive only the mitigating agent daily.

3. Drug Administration:

  • Prepare fresh solutions of sisomicin/gentamicin and the mitigating agent daily.

  • Administer injections at the same time each day to maintain consistency.

4. Sample Collection:

  • On the final day of the experiment, place animals in metabolic cages for 24-hour urine collection.

  • At the end of the 24-hour period, anesthetize the animals and collect blood via cardiac puncture.

  • Perfuse the kidneys with cold saline and excise them. One kidney can be fixed in 10% neutral buffered formalin for histopathology, and the other can be snap-frozen in liquid nitrogen and stored at -80°C for biochemical analysis.

5. Biochemical Analysis:

  • Serum: Measure creatinine and BUN levels.

  • Kidney Homogenate: Measure levels of malondialdehyde (MDA), superoxide dismutase (SOD), catalase (CAT), and reduced glutathione (GSH). Measure inflammatory markers like TNF-α and IL-6 using ELISA kits.

6. Histopathological Examination:

  • Process the formalin-fixed kidney tissues, embed in paraffin, section at 5 µm, and stain with Hematoxylin and Eosin (H&E).

  • Examine sections under a light microscope for signs of tubular necrosis, inflammation, and other pathological changes.

Visualizations: Signaling Pathways and Workflows

G cluster_workflow Experimental Workflow acclimatization Acclimatization (1 week) grouping Grouping of Animals acclimatization->grouping treatment Daily Treatment (e.g., 10 days) grouping->treatment sample_collection Sample Collection (Urine, Blood, Kidneys) treatment->sample_collection analysis Biochemical & Histopathological Analysis sample_collection->analysis data_interpretation Data Interpretation analysis->data_interpretation

Experimental workflow for a nephrotoxicity study.

G cluster_pathway Sisomicin-Induced Nephrotoxicity Pathway sisomicin Sisomicin Accumulation in Proximal Tubules ros Increased ROS (Oxidative Stress) sisomicin->ros mitochondria Mitochondrial Dysfunction ros->mitochondria inflammation Inflammation (NF-κB, MAPK activation) ros->inflammation apoptosis Apoptosis & Necrosis mitochondria->apoptosis inflammation->apoptosis antioxidants Antioxidant Agents (e.g., Nrf2 activators) antioxidants->ros Inhibits

Key pathways in sisomicin-induced renal injury.

References

Technical Support Center: Optimizing Sisomicin Sulfate Dosage for In Vivo Animal Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing sisomicin sulfate dosage for in vivo animal experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an aminoglycoside antibiotic that exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[1][2][3] It binds to the 30S ribosomal subunit, which interferes with the initiation of protein synthesis and causes misreading of mRNA.[1][2] This leads to the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death.

Q2: What are the primary toxicities associated with this compound in animal models?

A2: The primary dose-limiting toxicities of this compound are nephrotoxicity (kidney damage) and ototoxicity (hearing and vestibular damage).[2][4] These toxicities are a known class effect of aminoglycoside antibiotics. In animal studies, signs of nephrotoxicity can include increased blood urea nitrogen (BUN) and creatinine levels, while ototoxicity may be assessed through behavioral tests or auditory brainstem response measurements.[4]

Q3: How should this compound be prepared for injection in animal experiments?

A3: this compound for injection is typically prepared as a sterile solution in Water for Injection.[5] The desired concentration should be calculated based on the target dose (mg/kg) and the injection volume suitable for the animal model. The solution should be clear and free of particulate matter. It is recommended to filter the final solution through a 0.22 µm sterile filter before administration. For stability, it may be formulated with suitable buffers and chelating agents.

Troubleshooting Guide

Issue 1: High variability in efficacy or toxicity results between animals.

  • Possible Cause: Inconsistent drug administration.

    • Troubleshooting Tip: Ensure accurate and consistent dosing for each animal. For intravenous or intraperitoneal injections, use appropriate techniques to minimize leakage. For oral gavage, ensure the entire dose is delivered to the stomach.

  • Possible Cause: Differences in animal health status.

    • Troubleshooting Tip: Use animals of a similar age, weight, and health status. Acclimatize animals to the housing conditions before starting the experiment.

  • Possible Cause: Variability in the bacterial inoculum.

    • Troubleshooting Tip: Standardize the preparation of the bacterial inoculum to ensure a consistent number of colony-forming units (CFUs) is administered to each animal.

Issue 2: Unexpected animal mortality or severe adverse effects at presumed therapeutic doses.

  • Possible Cause: The administered dose is too high for the specific animal strain or model.

    • Troubleshooting Tip: Conduct a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model before proceeding with efficacy studies.[6]

  • Possible Cause: The animal model is particularly sensitive to aminoglycoside toxicity.

    • Troubleshooting Tip: Consider using a different animal strain or model known to be less sensitive to aminoglycoside-induced toxicity. Monitor animals closely for signs of distress or toxicity and have a clear endpoint for euthanasia if severe adverse effects are observed.

Issue 3: Lack of efficacy at doses reported in the literature.

  • Possible Cause: The bacterial strain used is resistant to sisomicin.

    • Troubleshooting Tip: Determine the minimum inhibitory concentration (MIC) of sisomicin against the specific bacterial strain being used in your study.

  • Possible Cause: Suboptimal pharmacokinetic/pharmacodynamic (PK/PD) profile in the chosen animal model.

    • Troubleshooting Tip: The efficacy of aminoglycosides is often correlated with the Cmax/MIC or AUC/MIC ratio.[7] Consider conducting a pilot pharmacokinetic study in your animal model to determine if therapeutic concentrations are being achieved and maintained.

  • Possible Cause: The infection model is too severe.

    • Troubleshooting Tip: Adjust the bacterial inoculum size to establish an infection that can be effectively treated within the therapeutic window of the antibiotic.

Experimental Protocols and Data

This compound Dosage in Various Animal Models
Animal ModelInfection ModelThis compound DosageRoute of AdministrationEfficacy/Toxicity OutcomeReference(s)
Mouse Pseudomonas aeruginosa lung infection75 µg per mouse (~3 mg/kg)IntranasalSignificant reduction in bacterial load in the lungs.[8]
Rat Pharmacokinetic study12.5 and 25 mg/kgIntramuscularDose-dependent cumulation observed with repeated administration.[9]
Guinea Pig Pharmacokinetic study50, 100, and 200 mg/kgSubcutaneousLinear pharmacokinetics observed in perilymph and blood serum.[10]
Rabbit Neuromuscular blockade study20 mg/kg initial dose, followed by 10 mg/kgIntravenousDecrease in neuromuscular twitch tension.[11]
Various Chronic toxicity studyDoses equivalent to and 2-4 times the human therapeutic doseIntramuscularHigher doses led to increased BUN, creatinine, and bilirubin, with histological evidence of kidney and liver damage.[4]
Detailed Experimental Protocol: Murine Model of Pseudomonas aeruginosa Lung Infection

This protocol is adapted from a study evaluating the efficacy of pyocins, with sisomicin used as a comparator.

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Bacterial Strain: Pseudomonas aeruginosa P8.

  • Inoculum Preparation:

    • Grow P. aeruginosa P8 overnight in Luria-Bertani (LB) broth at 37°C with shaking.

    • Subculture the bacteria in fresh LB broth and grow to an optical density at 600 nm (OD600) of 0.5-0.6.

    • Harvest the bacteria by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS to a concentration of approximately 4 x 10^8 CFU/mL.

  • Infection Procedure:

    • Lightly anesthetize the mice using isoflurane.

    • Inoculate the mice intranasally with 25 µL of the bacterial suspension (containing approximately 1 x 10^7 CFU).

  • This compound Administration:

    • Prepare a sterile solution of this compound in PBS.

    • One hour post-infection, administer 75 µg of this compound in a 25 µL volume intranasally.

  • Efficacy Assessment:

    • At 4.5 hours post-infection, euthanize the mice.

    • Aseptically remove the lungs and homogenize in sterile PBS.

    • Perform serial dilutions of the lung homogenates and plate on appropriate agar plates to determine the bacterial CFU count.

  • Outcome: Compare the bacterial load in the lungs of sisomicin-treated mice to that of a PBS-treated control group. A significant reduction in CFU indicates efficacy.[8]

Visualizations

Signaling Pathway of Aminoglycoside-Induced Ototoxicity

Ototoxicity_Pathway cluster_Extracellular Extracellular cluster_HairCell Hair Cell Aminoglycoside Aminoglycoside MET_Channels Mechano-electrical Transduction (MET) Channels Aminoglycoside->MET_Channels Entry ROS_Production Increased Reactive Oxygen Species (ROS) Production MET_Channels->ROS_Production Mitochondrial_Damage Mitochondrial Damage ROS_Production->Mitochondrial_Damage JNK_Activation c-Jun N-terminal Kinase (JNK) Activation ROS_Production->JNK_Activation Caspase_Activation Caspase Activation Mitochondrial_Damage->Caspase_Activation JNK_Activation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Aminoglycoside entry into hair cells leads to ROS production, mitochondrial damage, and JNK activation, culminating in apoptosis.

Signaling Pathway of Aminoglycoside-Induced Nephrotoxicity

Nephrotoxicity_Pathway cluster_Bloodstream Bloodstream cluster_ProximalTubuleCell Proximal Tubule Cell Aminoglycoside_Blood Aminoglycoside Megalin Megalin-mediated Endocytosis Aminoglycoside_Blood->Megalin Uptake Lysosomal_Accumulation Lysosomal Accumulation Megalin->Lysosomal_Accumulation Phospholipidosis Lysosomal Phospholipidosis Lysosomal_Accumulation->Phospholipidosis Lysosomal_Rupture Lysosomal Rupture Phospholipidosis->Lysosomal_Rupture Cell_Death Cell Death (Apoptosis/Necrosis) Lysosomal_Rupture->Cell_Death

Caption: Aminoglycosides accumulate in the lysosomes of proximal tubule cells, leading to phospholipidosis, lysosomal rupture, and cell death.

Experimental Workflow for Optimizing this compound Dosage

Dosage_Optimization_Workflow Start Start: Define Infection Model Dose_Range_Finding Dose-Range Finding Study (Determine MTD) Start->Dose_Range_Finding Efficacy_Study Efficacy Study (Multiple Dose Groups) Dose_Range_Finding->Efficacy_Study Toxicity_Assessment Toxicity Assessment (e.g., BUN, Creatinine, Histopathology) Efficacy_Study->Toxicity_Assessment PK_PD_Analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Toxicity_Assessment->PK_PD_Analysis Optimal_Dose Determine Optimal Therapeutic Dose PK_PD_Analysis->Optimal_Dose

Caption: Workflow for optimizing this compound dosage, from initial dose-range finding to determination of the optimal therapeutic dose.

References

identifying and characterizing impurities in sisomicin sulfate batches

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in sisomicin sulfate batches.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common impurities?

A1: Sisomicin is a broad-spectrum aminoglycoside antibiotic isolated from the fermentation broth of Micromonospora inositola.[1] It is structurally similar to gentamicin.[1] During its production and storage, several related substances can arise as impurities. These can include process-related impurities from the fermentation and purification stages or degradation products.

Commonly identified impurities include compounds that are structurally very similar to sisomicin, sometimes differing by the position or number of amino or hydroxyl groups.[] Sisomicin itself is also considered a key impurity in other aminoglycoside antibiotics like gentamicin and netilmicin.[3][4]

Q2: What are the primary analytical techniques for identifying and characterizing sisomicin impurities?

A2: The most common and effective analytical technique is High-Performance Liquid Chromatography (HPLC). Due to the chemical nature of aminoglycosides (highly polar, basic, and lacking a strong UV chromophore), specific HPLC methods are required. These often involve:

  • Reversed-phase (RP) HPLC with an ion-pairing agent, such as trifluoroacetic acid (TFA), to retain the highly polar analytes on a C18 column.[5]

  • Detection methods like Evaporative Light Scattering Detection (ELSD) or Pulsed Amperometric Detection (PAD), which are suitable for compounds without strong UV absorbance.[6][7][8]

  • Mass Spectrometry (MS) coupled with HPLC (HPLC-MS) for structural elucidation and confirmation of impurities.[5][6] Electrospray ionization (ESI) is a common source used for this purpose.[5]

Q3: What are forced degradation studies and why are they important for impurity profiling?

A3: Forced degradation, or stress testing, involves subjecting the drug substance (this compound) to harsh conditions like acid, base, oxidation, heat, and light to accelerate its decomposition.[9][10] These studies are crucial for several reasons:

  • Identifying Degradation Pathways: They help to understand how the molecule degrades, revealing likely degradation products that could form under normal storage conditions over time.[9]

  • Method Validation: The degraded samples are used to challenge the analytical methods (e.g., HPLC) to ensure they are "stability-indicating." This means the method can successfully separate the degradation products from the main active ingredient and from each other.[10]

  • Formulation Development: Understanding the drug's stability helps in developing a robust formulation that protects it from degradation.[9]

Q4: Where can I obtain certified reference standards for sisomicin and its impurities?

A4: Certified reference standards are essential for the accurate identification and quantification of impurities. These can be purchased from various pharmaceutical reference standard suppliers. This compound is available as a Pharmaceutical Secondary Standard and Certified Reference Material (CRM) which is traceable to primary standards from pharmacopeias like USP, EP, and BP. Companies like Pharmaffiliates and TLC Pharmaceutical Standards also list sisomicin and related impurity standards.[4][11]

Experimental Protocols and Troubleshooting

Detailed Experimental Protocol: HPLC-ELSD Method for Sisomicin Impurity Analysis

This protocol is based on a published method for the determination of this compound and its related substances.[6][7]

ParameterSpecification
Column Agilent SB-C18 (4.6 mm x 250 mm, 5 µm)
Mobile Phase 0.05 mol·L-1 trifluoroacetic acid-methanol (90:10)
Detector Evaporative Light Scattering Detector (ELSD)
Drift Tube Temp. 50°C
Nebulizing Gas Nitrogen
Gas Pressure 3.5 × 10^5 Pa
Flow Rate Typically 1.0 mL/min (adjust as needed)
Injection Volume Typically 10-20 µL

Quantitative Data Summary

The following table summarizes typical performance characteristics for the HPLC-ELSD method described above.

Performance MetricTypical Value
Linear Range 14 - 1100 mg·L-1[6][7]
Correlation Coefficient (r) 0.9995[6][7]
Reproducibility (RSD) 1.0%[6][7]
Average Recovery 99.8%[6][7]
Limit of Detection (LOD) 5.5 mg·L-1[6][7]

HPLC Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No Peaks or Very Small Peaks 1. Injector issue (e.g., sample loop not filled).2. Detector is off or not set up correctly.3. Mobile phase flow has stopped.1. Ensure proper sample injection technique and check for leaks in the injector.[12]2. Verify detector settings and connections.3. Check the pump, solvent lines, and for any system leaks.[13]
Shifting Retention Times 1. Change in mobile phase composition.2. Column temperature fluctuations.3. Air trapped in the pump.[13]4. Column aging or contamination.1. Prepare fresh mobile phase accurately. Ensure consistent mixing if using a gradient.[12]2. Use a column oven to maintain a stable temperature.3. Degas the mobile phase and prime the pump.4. Flush the column with a strong solvent or replace it if performance does not improve.[13]
Broad or Split Peaks 1. Column contamination or degradation.2. Injection solvent is incompatible with the mobile phase.3. Clogged column inlet frit.1. Reverse and flush the column (disconnected from the detector).[14] If the problem persists, use a new column.2. Dissolve and inject the sample in the mobile phase whenever possible.[12][14]3. Replace the inlet frit or use a guard column to protect the analytical column.[14]
High Backpressure 1. Blockage in the system (e.g., tubing, in-line filter).2. Clogged column frit or contaminated column.3. Particulate matter from the sample.1. Systematically disconnect components to isolate the source of the blockage.2. Reverse and flush the column. If pressure remains high, replace the column.[13]3. Filter all samples through a 0.45 µm or 0.2 µm syringe filter before injection.[13]

Visualizations

G cluster_prep Sample Preparation & Analysis cluster_data Data Processing cluster_id Impurity Identification cluster_report Reporting sisomicin_batch This compound Batch sample_prep Prepare Sample Solution (dissolve in mobile phase) sisomicin_batch->sample_prep hplc_analysis HPLC-ELSD/MS Analysis sample_prep->hplc_analysis get_chromatogram Obtain Chromatogram hplc_analysis->get_chromatogram peak_integration Peak Integration & Comparison (vs. Reference Standards) get_chromatogram->peak_integration ms_data Mass Spectral Data (MS) peak_integration->ms_data rt_match Retention Time (RT) Match peak_integration->rt_match impurity_id Identify Known Impurities ms_data->impurity_id unknown_impurity Characterize Unknown Impurities ms_data->unknown_impurity rt_match->impurity_id quantify Quantify Impurities impurity_id->quantify unknown_impurity->quantify report Final Impurity Profile Report quantify->report

Caption: Workflow for Sisomicin Impurity Identification.

G cluster_process Process-Related Impurities cluster_degradation Degradation Products sisomicin This compound (Active Pharmaceutical Ingredient) fermentation Fermentation Process storage_stress Storage & Stress Conditions (Heat, pH, Light, Oxidants) related_aminoglycosides Related Aminoglycosides (e.g., Gentamicin components) related_aminoglycosides->sisomicin Co-purified with biosynthesis_precursors Biosynthesis Precursors biosynthesis_precursors->sisomicin Co-purified with fermentation->related_aminoglycosides Side Reactions fermentation->biosynthesis_precursors Incomplete Conversion hydrolysis_products Hydrolysis Products hydrolysis_products->sisomicin Generated from oxidation_products Oxidation Products oxidation_products->sisomicin Generated from storage_stress->hydrolysis_products storage_stress->oxidation_products

Caption: Sisomicin Impurity Relationship Diagram.

References

Technical Support Center: Addressing Sisomicin Sulfate Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with sisomicin sulfate cross-reactivity in immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is cross-reactivity a concern in immunoassays?

Sisomicin is an aminoglycoside antibiotic with a chemical structure very similar to other aminoglycosides, especially gentamicin C1a.[1][2] This structural similarity is the primary reason for cross-reactivity in immunoassays. Antibodies developed to recognize sisomicin may also bind to other structurally related aminoglycosides present in the sample, leading to inaccurate quantification and false-positive results.[3][4]

Q2: Which aminoglycosides are most likely to cross-react with a sisomicin immunoassay?

Due to their structural similarities, aminoglycosides from the deoxystreptamine group are most likely to exhibit cross-reactivity. This group includes gentamicin, tobramycin, and amikacin.[5][6][7] The degree of cross-reactivity will depend on the specificity of the antibody used in the assay.

Q3: What is the underlying mechanism of this cross-reactivity?

Cross-reactivity occurs when an antibody's binding site (paratope) recognizes a similar structural motif (epitope) on different molecules.[6] Sisomicin and other aminoglycosides like gentamicin share a common 2-deoxystreptamine core structure, which is often the primary antigenic determinant recognized by antibodies.[7] Minor variations in the sugar moieties attached to this core may not be sufficient for a polyclonal or some monoclonal antibodies to distinguish between these molecules.

Q4: Can I use an anti-gentamicin antibody to measure sisomicin?

While some studies have shown that antibodies raised against gentamicin can cross-react with sisomicin to the extent that they can be used for its detection in a radioimmunoassay, this approach has limitations.[1][2] The affinity of the antibody for sisomicin may be different from its affinity for gentamicin, leading to inaccuracies in quantification unless properly validated. For precise and specific measurement of sisomicin, an antibody with high specificity for sisomicin is recommended.

Troubleshooting Guide

Issue: My immunoassay is showing higher than expected concentrations of sisomicin.

This could be due to cross-reactivity with other aminoglycosides in your sample.

  • Possible Cause 1: Presence of other aminoglycosides in the sample.

    • Troubleshooting Steps:

      • Review the sample history. Has the sample been exposed to other aminoglycosides like gentamicin or tobramycin?

      • If possible, pre-purify the sample to remove interfering substances.

      • Perform a cross-reactivity assessment of your antibody with a panel of related aminoglycosides (see Experimental Protocols section).

  • Possible Cause 2: Non-specific binding.

    • Troubleshooting Steps:

      • Ensure that the blocking step in your immunoassay protocol is optimized. Increase the concentration of the blocking agent or try a different blocking buffer.

      • Increase the number of wash steps to remove non-specifically bound molecules.

      • Optimize the antibody concentration. High antibody concentrations can sometimes lead to increased non-specific binding.

Issue: I am seeing inconsistent results between different sample dilutions.

This can be a sign of matrix effects or cross-reactivity.

  • Possible Cause 1: Matrix effects.

    • Troubleshooting Steps:

      • Prepare your standards in a matrix that closely matches your sample matrix.

      • Perform a spike and recovery experiment to assess the impact of the sample matrix on the assay's accuracy.

      • Dilute your samples further to minimize matrix interference, ensuring the final concentration remains within the assay's detection range.

  • Possible Cause 2: High concentration of a cross-reacting substance.

    • Troubleshooting Steps:

      • At high concentrations, a cross-reacting substance can significantly interfere with the assay. Diluting the sample can reduce the concentration of the interferent, but may also reduce the sisomicin concentration below the limit of detection.

      • Consider using an alternative analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for confirmation.

Data Presentation

The following table summarizes the cross-reactivity of a monoclonal antibody developed for a gentamicin immunoassay with other aminoglycosides. This data illustrates the potential for cross-reactivity when measuring sisomicin with a non-specific antibody.

CompoundCross-Reactivity (%)
Gentamicin100
Sisomicin 3.2
Neomycin<0.1
Kanamycin<0.1
Neamine<0.1
Streptomycin<0.1
Apramycin<0.1
Spectinomycin<0.1
Data adapted from a study on a gentamicin-specific monoclonal antibody.[8]

Experimental Protocols

Protocol 1: Competitive Immunoassay for Sisomicin (Adapted from General Protocols)

This protocol describes a general competitive ELISA. For a radioimmunoassay, the enzyme-conjugated secondary antibody and substrate would be replaced with a radiolabeled sisomicin tracer and a gamma counter for detection.[1][2][4][9][10]

Materials:

  • Microtiter plate

  • Sisomicin standard

  • Anti-sisomicin antibody

  • Sisomicin-conjugate (e.g., sisomicin-HRP)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB for HRP)

  • Stop Solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with an appropriate concentration of anti-sisomicin antibody in Coating Buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block the remaining protein-binding sites by adding Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competitive Reaction: Add sisomicin standards or samples to the wells, followed immediately by the sisomicin-conjugate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Addition: Add the Substrate Solution to each well and incubate in the dark until sufficient color develops.

  • Stopping the Reaction: Add Stop Solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader. The signal intensity will be inversely proportional to the concentration of sisomicin in the sample.

Protocol 2: Assessment of Antibody Cross-Reactivity

Materials:

  • Validated sisomicin immunoassay (as described above)

  • Sisomicin standard

  • Stock solutions of potentially cross-reacting aminoglycosides (e.g., gentamicin, tobramycin, amikacin)

Procedure:

  • Prepare a standard curve for sisomicin according to the immunoassay protocol to determine the 50% inhibitory concentration (IC50).

  • Prepare serial dilutions of each potentially cross-reacting aminoglycoside.

  • Run the immunoassay with the serial dilutions of the other aminoglycosides in place of the sisomicin standard.

  • Determine the IC50 for each cross-reacting compound.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Sisomicin / IC50 of Cross-Reactant) x 100

Visualizations

Competitive_Immunoassay_Workflow cluster_coating 1. Coating cluster_competition 2. Competitive Binding cluster_detection 3. Detection coating Anti-Sisomicin Antibody coated on well binding Competition for Antibody Binding Sites coating->binding sample Sample/Standard (Sisomicin) sample->binding conjugate Sisomicin-Enzyme Conjugate conjugate->binding wash Wash to remove unbound molecules binding->wash substrate Add Substrate wash->substrate signal Measure Signal (Inverse to Sisomicin concentration) substrate->signal

Caption: Workflow of a competitive immunoassay for sisomicin detection.

Troubleshooting_Cross_Reactivity start High Signal / Inaccurate Results check_cross_reactivity Potential Cross-Reactivity? start->check_cross_reactivity check_matrix_effects Potential Matrix Effects? check_cross_reactivity->check_matrix_effects No run_specificity_assay Run Cross-Reactivity Assay (Protocol 2) check_cross_reactivity->run_specificity_assay Yes spike_recovery Perform Spike and Recovery Experiment check_matrix_effects->spike_recovery Yes review_protocol Review Assay Protocol for Errors check_matrix_effects->review_protocol No specific_antibody Source Highly Specific Monoclonal Antibody run_specificity_assay->specific_antibody lc_ms Use Alternative Method (LC-MS/MS) run_specificity_assay->lc_ms end Problem Resolved specific_antibody->end lc_ms->end optimize_dilution Optimize Sample Dilution spike_recovery->optimize_dilution matrix_match Matrix-match Standards spike_recovery->matrix_match optimize_dilution->end matrix_match->end review_protocol->end

Caption: Troubleshooting logic for addressing immunoassay cross-reactivity.

References

Technical Support Center: Improving the Therapeutic Index of Sisomicin Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the therapeutic index of sisomicin sulfate through advanced formulation strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Formulation & Characterization

  • Q1: We are experiencing low encapsulation efficiency (<30%) for this compound in our polymeric nanoparticles. What are the potential causes and solutions?

    A1: Low encapsulation efficiency for a hydrophilic drug like this compound is a common challenge.[1]

    • Problem: Poor interaction between the positively charged sisomicin and the polymer matrix.

    • Troubleshooting Steps:

      • Introduce a Counter-ion: Use a polyanion like dextran sulfate to first form a complex with the positively charged sisomicin. This neutralizes the charge and increases its affinity for the polymer matrix, significantly boosting incorporation.[2]

      • Optimize Polymer Concentration: Systematically vary the concentration of your polymer (e.g., chitosan, PLGA). Too little polymer may not adequately entrap the drug, while too much can lead to aggregation.

      • Adjust pH: The ionization state of both sisomicin and the polymer is pH-dependent. For a polymer like chitosan, working at a pH below its pKa (~6.5) ensures it is positively charged and can interact with an anionic counter-ion.

      • Select an Appropriate Formulation Method: For hydrophilic drugs like sisomicin in PLGA, a double emulsion method (water-in-oil-in-water) is generally more effective than single emulsion techniques.[1]

  • Q2: How can we control the particle size and achieve a narrow size distribution (low Polydispersity Index - PDI) for our sisomicin nanoformulation?

    A2: Particle size is critical for bioavailability and targeting.

    • Problem: Inconsistent particle size and high PDI can lead to variable drug release and unpredictable in vivo behavior.[1]

    • Troubleshooting Steps:

      • Optimize Stirring/Homogenization Speed: The energy input during formulation directly impacts particle size. Higher homogenization speeds generally produce smaller particles.

      • Control Polymer and Cross-linker Concentrations: The ratio of polymer to cross-linking agent (e.g., chitosan to tripolyphosphate) is crucial. Systematically optimize these concentrations to find the ideal point for small, stable nanoparticles.[2]

      • Use a Microfluidic System: For highly reproducible and monodisperse nanoparticles, consider using a microfluidic device which offers precise control over mixing and particle formation.

      • Extrusion (for Liposomes): When preparing liposomal formulations, pass the hydrated lipid film through polycarbonate membranes with defined pore sizes. Multiple passes can help achieve a more uniform size distribution.[3]

  • Q3: Our sisomicin-loaded liposomes are unstable and show significant drug leakage in storage. How can we improve their stability?

    A3: Liposomal stability is essential for shelf-life and predictable in vivo performance.

    • Problem: Drug leakage and vesicle aggregation.

    • Troubleshooting Steps:

      • Incorporate Cholesterol: Adding cholesterol to the lipid bilayer increases its rigidity and reduces the permeability of the membrane, thereby minimizing drug leakage.[4]

      • Use Phospholipids with High Phase Transition Temperature (Tc): Lipids like Distearoylphosphatidylcholine (DSPC) have a higher Tc, making the bilayer more stable and less leaky at physiological temperatures compared to lipids with lower Tc.[4]

      • PEGylation: Incorporate a PEGylated phospholipid (e.g., DSPE-PEG) into the formulation. The PEG layer provides steric hindrance, preventing aggregation and increasing in vivo circulation time.[4]

      • Optimize Storage Conditions: Store liposomal formulations at 4°C. Avoid freezing, as the formation of ice crystals can disrupt the lipid bilayer.[5]

Analytical & In Vitro Testing

  • Q4: What is the most reliable method to quantify this compound in our formulation and in release media?

    A4: Accurate quantification is key for determining encapsulation efficiency and release kinetics.

    • Problem: Sisomicin lacks a strong chromophore, making UV-Vis detection challenging.

    • Recommended Methods:

      • High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This is a robust method that does not require derivatization and is suitable for non-chromophoric compounds like sisomicin. It offers good sensitivity and reproducibility.[6]

      • HPLC with Pulsed Amperometric Detection (HPLC-PAD): This method provides high sensitivity for aminoglycosides and can effectively separate sisomicin from related impurities.[7]

      • Liquid Chromatography-Mass Spectrometry (LC-MS): For high specificity and structural confirmation, especially when analyzing complex biological matrices, LC-MS is the gold standard.[6]

  • Q5: Our in vitro release study shows a very high initial burst release (>50% in the first hour). How can we achieve a more sustained release profile?

    A5: A high burst release can negate the benefits of a controlled-release formulation and may not reduce toxicity.

    • Problem: A large fraction of the drug is adsorbed to the nanoparticle surface rather than being encapsulated.

    • Troubleshooting Steps:

      • Wash the Nanoparticles: After synthesis, ensure nanoparticles are thoroughly washed (e.g., by centrifugation and resuspension) to remove surface-adsorbed drug.

      • Increase Polymer Density/Cross-linking: A denser polymer matrix can slow the diffusion of the drug. Increase the concentration of the polymer or the cross-linking agent.

      • Incorporate a Hydrophobic Component: For PLGA nanoparticles, using a more hydrophobic polymer grade (higher lactide-to-glycolide ratio) can slow down polymer degradation and water penetration, leading to a more sustained release.

      • Lipid Coating: Apply a lipid coating to polymeric nanoparticles to create an additional barrier to drug diffusion.

In Vivo Evaluation

  • Q6: Our novel sisomicin formulation is not showing a significant reduction in nephrotoxicity or ototoxicity in our animal model. What should we investigate?

    A6: A lack of improvement in the therapeutic index in vivo can have multiple causes.

    • Problem: The formulation may not be altering the pharmacokinetics of sisomicin favorably.

    • Troubleshooting Steps:

      • Pharmacokinetic (PK) Analysis: Conduct a full PK study. The goal of the formulation is to reduce the peak plasma concentration (Cmax) and the trough concentration, which are often linked to aminoglycoside toxicity, while maintaining an adequate Area Under the Curve (AUC) for efficacy.[8][9]

      • Biodistribution Study: Determine where the formulation is accumulating. An ideal formulation should reduce accumulation in the kidneys and inner ear.[10] Use fluorescently labeled nanoparticles or radiolabeling to track their distribution.

      • Check In Vivo Stability: The formulation might be rapidly destabilizing in the bloodstream, releasing the drug prematurely. Evaluate the formulation's stability in serum.

      • Re-evaluate Particle Size: Particles larger than 200 nm are often rapidly cleared by the reticuloendothelial system (liver and spleen), which might prevent them from reaching the infection site and alter their toxicity profile.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters from studies on aminoglycoside nanoformulations. This data can serve as a benchmark for your own formulation development.

Table 1: Physicochemical Properties of Aminoglycoside Nanoformulations

Formulation TypeAminoglycosidePolymer/LipidSize (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Chitosan NanoparticlesGentamicinChitosan/TPP148 - 345+32.4 to +42.461.7 - 87.2[1]
PLGA NanoparticlesGentamicinPLGA 50:50200 - 400Negative (variable)~20 - 50[1]
Neutral LiposomesGentamicinDPPC/Cholesterol~625-0.22~43.6[5]
Negatively Charged LiposomesGentamicinDPPC/Cholesterol/DPPG~807-31.7~25.7[5]

DPPC: Dipalmitoylphosphatidylcholine; DPPG: Dipalmitoylphosphatidylglycerol; TPP: Tripolyphosphate; PLGA: Poly(lactic-co-glycolic acid)

Table 2: In Vitro Efficacy of Formulated vs. Free Aminoglycosides

Formulation TypeAminoglycosideBacteriaMIC (Free Drug) (mg/L)MIC (Formulated) (mg/L)Fold Reduction in MICReference
Neutral LiposomesGentamicinP. aeruginosa10.254-fold[5]
Neutral LiposomesGentamicinK. oxytoca10.52-fold[5]
Cationic LiposomesMeropenemP. aeruginosaVariableVariable12 to 30-fold[11]

Experimental Protocols

Protocol 1: Preparation of Sisomicin-Loaded Chitosan Nanoparticles via Ionic Gelation

This protocol is adapted from methodologies used for other aminoglycosides.[2]

  • Preparation of Solutions:

    • Prepare a 2 mg/mL solution of this compound in deionized water.

    • Prepare a 1.2 mg/mL solution of dextran sulfate (counter-ion) in deionized water.

    • Prepare a 2 mg/mL solution of low molecular weight chitosan by dissolving it in a 1% (v/v) acetic acid solution. Stir overnight to ensure complete dissolution, then adjust the pH to 5.5 with NaOH.

    • Prepare a 0.8 mg/mL solution of sodium tripolyphosphate (TPP) in deionized water.

  • Complex Formation:

    • Add the dextran sulfate solution to the this compound solution dropwise under magnetic stirring (700 rpm).

    • Allow the complex to form by stirring for 1 hour at room temperature.

  • Nanoparticle Formation:

    • Add the sisomicin-dextran sulfate complex solution to the chitosan solution dropwise under continuous stirring.

    • After complete addition, add the TPP solution dropwise to the mixture.

    • Continue stirring for another 1-2 hours to allow for the formation and stabilization of nanoparticles.

  • Purification:

    • Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes at 4°C.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the washing step twice to remove unencapsulated drug and other reagents.

  • Characterization:

    • Analyze the final suspension for particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

    • To determine encapsulation efficiency, lyse a known amount of nanoparticles (e.g., with a suitable solvent or by sonication) and quantify the sisomicin content using HPLC-ELSD.

Protocol 2: In Vitro Drug Release Study

  • Setup:

    • Place a known amount of the purified sisomicin nanoparticle suspension (e.g., 1 mL) into a dialysis bag (e.g., with a 12-14 kDa molecular weight cut-off).

    • Submerge the dialysis bag in a beaker containing 50 mL of release medium (e.g., Phosphate Buffered Saline, pH 7.4).

    • Place the beaker in a shaking water bath maintained at 37°C with a constant agitation of 100 rpm.

  • Sampling:

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from the beaker.

    • Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain sink conditions.

  • Quantification:

    • Analyze the collected samples for sisomicin concentration using a validated HPLC method.

  • Calculation:

    • Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug encapsulated in the nanoparticles.

Visualizations

Workflow_for_Formulation_Development cluster_formulation Phase 1: Formulation & Optimization cluster_characterization Phase 2: In Vitro Characterization cluster_invivo Phase 3: In Vivo Evaluation A Select Polymer/ Lipid & Method B Optimize Parameters (Concentration, pH, Speed) A->B C Prepare Formulation B->C D Measure Size, PDI, Zeta Potential C->D E Determine Encapsulation Efficiency & Loading C->E F Conduct In Vitro Release Study C->F G Assess In Vitro Efficacy (MIC) C->G D->B Feedback Loop for Optimization H Pharmacokinetics (PK) Study D->H E->H F->H G->H K Efficacy Study in Infection Model G->K J Toxicity Assessment (Nephro/Oto) H->J H->K I Biodistribution Study I->J L Data Analysis & Therapeutic Index Calculation J->L K->L

Caption: Workflow for developing and evaluating novel this compound formulations.

Logical_Relationships cluster_properties Formulation Properties cluster_effects Pharmacokinetic Effects cluster_outcomes Therapeutic Outcomes size Controlled Particle Size (< 200nm) distribution Altered Biodistribution size->distribution release Sustained Drug Release (Low Burst) pk Altered Pharmacokinetics release->pk Lower Cmax peg Surface Modification (e.g., PEGylation) peg->pk Longer Circulation charge Neutral or Negative Zeta Potential clearance Reduced Renal Clearance charge->clearance Avoids Rapid Uptake pk->clearance pk->distribution nephro Reduced Nephrotoxicity clearance->nephro distribution->nephro Less Kidney Accumulation oto Reduced Ototoxicity distribution->oto Less Inner Ear Accumulation efficacy Maintained or Enhanced Antimicrobial Efficacy distribution->efficacy Targeted Delivery goal Improved Therapeutic Index nephro->goal oto->goal efficacy->goal

Caption: Relationship between formulation properties and therapeutic outcomes.

References

Technical Support Center: Validated HPLC Method for Sisomicin Sulfate Purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development and implementation of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of sisomicin sulfate. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges associated with the HPLC analysis of this compound?

A1: The HPLC analysis of this compound and other aminoglycosides presents several challenges due to their inherent physicochemical properties. These include:

  • Lack of a strong UV chromophore: Sisomicin does not absorb ultraviolet (UV) light strongly, making detection by standard UV detectors difficult and often requiring derivatization or the use of alternative detection methods like Pulsed Amperometric Detection (PAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS).[1][2][3]

  • High polarity: As highly polar compounds, aminoglycosides are poorly retained on traditional reversed-phase (RP) columns.[2][3][4] This necessitates the use of ion-pairing reagents or specialized columns to achieve adequate separation.

  • Potential for peak tailing: The amino groups in sisomicin can interact with residual silanol groups on silica-based columns, leading to poor peak shape (tailing).[5]

  • Complex impurity profiles: this compound is often a mixture of closely related components and potential impurities, requiring a high-resolution separation method.[4][6]

Q2: Which HPLC detectors are suitable for this compound analysis?

A2: Due to the lack of a significant UV chromophore, alternative detection methods are typically employed for this compound analysis. Suitable detectors include:

  • Pulsed Amperometric Detector (PAD): This is a sensitive method for detecting electroactive compounds like aminoglycosides.[7]

  • Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte and is suitable for non-volatile compounds like sisomicin.[8][9]

  • Mass Spectrometry (MS): LC-MS offers high sensitivity and specificity, allowing for the identification and quantification of sisomicin and its related impurities.[3][6][9]

  • UV-Vis Detector (with derivatization): While not ideal for native sisomicin, UV detection can be used after pre-column or post-column derivatization to introduce a chromophore. However, this adds complexity to the method.[1]

Q3: What types of columns are recommended for this compound HPLC?

A3: The choice of column is critical for achieving good separation. Recommended columns include:

  • Reversed-Phase (RP) C18 columns: These are commonly used but often require an ion-pairing reagent in the mobile phase to retain and separate the polar sisomicin molecules. Examples include IonPac AMG C18 and Agilent SB-C18.[7][8][9]

  • Specialized Aminoglycoside Columns: Some manufacturers offer columns specifically designed for the analysis of aminoglycosides. An example is the Thermo Aminoglycoside RP 18 column.[10]

  • Polymer-based columns: These can be an alternative to silica-based columns to minimize interactions with silanol groups.[5]

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
Poor Peak Shape (Tailing) Interaction of basic amine groups with acidic silanol groups on the column packing.[5]- Use a base-deactivated RP column.- Add a competing base (e.g., triethylamine) to the mobile phase.- Adjust the mobile phase pH to suppress the ionization of silanol groups (typically pH > 7, but check column stability).- Consider using a polymer-based column.[5]
Poor Retention / Analyte Elutes with the Solvent Front Sisomicin is highly polar and has low affinity for traditional C18 stationary phases.[2][3]- Introduce an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA, trifluoroacetic acid - TFA) to the mobile phase to increase retention.[4][8]- Use a column with a more polar stationary phase (e.g., polar-embedded).- Decrease the organic solvent content in the mobile phase.
Irreproducible Retention Times - Fluctuations in mobile phase composition or pH.[11]- Column temperature variations.- Inadequate column equilibration.[11][12]- Ensure accurate and consistent mobile phase preparation, especially the concentration of the ion-pairing reagent and pH adjustment.- Use a column oven to maintain a constant temperature.- Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection.
Low Detector Response (ELSD) - Inappropriate nebulizer or drift tube temperature.- Low analyte concentration.- Optimize the ELSD parameters (nebulizer gas pressure, drift tube temperature) for this compound.- Ensure the mobile phase is volatile and free of non-volatile additives that could interfere with detection.[8]
Baseline Noise or Drifting - Contaminated mobile phase or system.- Detector lamp instability (for UV after derivatization).- Incomplete mobile phase mixing or degassing.- Use high-purity solvents and reagents.- Flush the system thoroughly.- Ensure proper mobile phase degassing.- Check the detector lamp's age and performance.
Ghost Peaks - Carryover from previous injections.- Contamination in the sample or mobile phase.- Implement a robust needle wash program on the autosampler.- Inject a blank solvent run to confirm carryover.- Use a stronger wash solvent if necessary.- Ensure the purity of the solvents and sample diluents.

Experimental Protocols

Below are summaries of HPLC methods that have been developed for this compound analysis.

Method 1: RP-HPLC with Pulsed Amperometric Detection (PAD)
Parameter Condition
Column IonPac AMG C18 (4.0 mm × 150 mm, 3 µm)[7]
Mobile Phase Acetonitrile-0.1 mol·L-1 trifluoroacetic acid (containing 0.025% of pentafluoropropionic acid, pH adjusted to 2.3 with 50% NaOH solution)[7]
Flow Rate 0.7 mL·min-1[7]
Post-Column Reagent 0.76 mol·L-1 NaOH solution at 0.35 mL·min-1[7]
Column Temperature 30 °C[7]
Detector PAD with a gold working electrode[7]
Method 2: RP-HPLC with UV Detection
Parameter Condition
Column Thermo Aminoglycoside RP 18 (4.6 mm x 150 mm, 3 µm)[10]
Mobile Phase Sodium heptane sulfonate solution (6 g of sodium heptane sulfonate in 1000 mL of 0.1 mol/L potassium dihydrogen phosphate, pH adjusted to 1.5 with phosphoric acid) - acetonitrile (77:23)[10]
Flow Rate 1.0 mL/min[10]
Detection Wavelength 205 nm[10]
Column Temperature 35 °C[10]
Method 3: HPLC with Evaporative Light Scattering Detection (ELSD)
Parameter Condition
Column Agilent SB-C18 (4.6 mm × 250 mm, 5 µm)[8][9]
Mobile Phase 0.05 mol·L-1 trifluoroacetic acid-methanol (90:10)[8][9]
Drift Tube Temperature 50 °C[8][9]
Nebulizing Gas Pressure 3.5 × 10^5 Pa[8][9]

Method Validation Data Summary

The following table summarizes key validation parameters from a reported RP-HPLC method for this compound.

Parameter Result
Linearity Range 0.010024 - 1.0024 mg/mL[10]
Correlation Coefficient (r) 0.9999[10]
Limit of Detection (LOD) 0.6 ng[10]
Limit of Quantification (LOQ) 2 ng[10]
Recovery 99.1% - 100.9%[10]
Precision (RSD) < 1.0%[10]

Visualizations

experimental_workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare this compound Standard and Sample Solutions hplc_system Equilibrate HPLC System prep_sample->hplc_system prep_mobile Prepare Mobile Phase (with Ion-Pairing Reagent and pH adjustment) prep_mobile->hplc_system injection Inject Sample hplc_system->injection separation Chromatographic Separation injection->separation detection Detection (PAD, ELSD, or MS) separation->detection integration Peak Integration and Identification detection->integration quantification Quantification of Purity and Impurities integration->quantification reporting Generate Report quantification->reporting

Caption: Experimental workflow for the HPLC analysis of this compound.

troubleshooting_workflow cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues start Chromatographic Problem Identified peak_shape Poor Peak Shape (Tailing/Fronting)? start->peak_shape retention_time Irreproducible or Drifting Retention Times? start->retention_time baseline Noisy or Drifting Baseline? start->baseline check_column Check Column (Age, Type) peak_shape->check_column Yes check_mobile_phase Adjust Mobile Phase pH / Additive check_column->check_mobile_phase check_overload Reduce Sample Concentration check_mobile_phase->check_overload check_temp Check Column Temperature retention_time->check_temp Yes check_flow Verify Flow Rate check_temp->check_flow check_equilibration Ensure Adequate Equilibration check_flow->check_equilibration check_mp_prep Verify Mobile Phase Preparation check_equilibration->check_mp_prep check_solvents Check Solvent Purity baseline->check_solvents Yes flush_system Flush System check_solvents->flush_system check_detector Check Detector Settings/Lamp flush_system->check_detector

Caption: Troubleshooting decision tree for common HPLC issues in sisomicin analysis.

References

Validation & Comparative

Sisomicin Sulfate vs. Tobramycin: A Comparative Efficacy Analysis Against Cystic Fibrosis Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of sisomicin sulfate and tobramycin against key bacterial pathogens implicated in cystic fibrosis (CF) lung infections. The data presented is compiled from various studies to aid in research and development efforts. A notable scarcity of recent, direct comparative studies on sisomicin against contemporary CF clinical isolates necessitates an indirect comparison with tobramycin, for which more extensive CF-specific data is available.

Executive Summary

Tobramycin is a well-established aminoglycoside for the management of Pseudomonas aeruginosa infections in individuals with cystic fibrosis, with extensive supporting data from clinical isolates. Sisomicin, another aminoglycoside, has demonstrated broad-spectrum activity against Gram-negative bacteria; however, its efficacy specifically against modern cystic fibrosis pathogens has been less extensively studied. This guide synthesizes the available in vitro data for both compounds to provide a comparative overview.

Data Presentation: In Vitro Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and tobramycin against the primary bacterial pathogens associated with cystic fibrosis: Pseudomonas aeruginosa, Staphylococcus aureus, and Burkholderia cepacia complex. It is crucial to note that the data for tobramycin is largely derived from studies involving clinical isolates from cystic fibrosis patients, whereas the data for sisomicin is from older studies with a broader range of clinical isolates and may not be specific to CF.

Table 1: Comparative In Vitro Activity against Pseudomonas aeruginosa

AntibioticNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Source
Tobramycin 1,240 (CF isolates)-18[1]
Tobramycin 120 (CF isolates)-14
Sisomicin 228 (clinical isolates)---[2]
Note: One study indicated tobramycin is more active than sisomicin against Pseudomonas strains.[2]

Table 2: Comparative In Vitro Activity against Staphylococcus aureus

AntibioticNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Source
Tobramycin -----
Sisomicin 228 (clinical isolates)No difference noted compared to gentamicin--[2]
Note: Data for tobramycin specifically against S. aureus in CF is limited in the reviewed literature. One study showed no difference in activity between sisomicin, gentamicin, and tobramycin against S. aureus.[2]

Table 3: Comparative In Vitro Activity against Burkholderia cepacia complex

AntibioticNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Source
Tobramycin 55 (CF isolates)-8≥16
Note: Data for sisomicin against B. cepacia complex from CF patients is not readily available in the reviewed literature.

Experimental Protocols

The in vitro efficacy data presented in this guide are primarily based on Minimum Inhibitory Concentration (MIC) assays. The following is a generalized protocol for determining MIC values for aminoglycosides against bacterial pathogens, based on standard methodologies.

1. Broth Microdilution Method

This is a common method used to determine the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: A stock solution of the aminoglycoside (this compound or tobramycin) is prepared. Serial twofold dilutions of the antibiotic are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates. The final concentrations typically range from 0.06 to 128 µg/mL.

  • Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium (e.g., Tryptic Soy Agar) for 18-24 hours. A few colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: Following incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

2. Agar Dilution Method

This method is an alternative to broth microdilution.

  • Plate Preparation: A series of agar plates (typically Mueller-Hinton Agar) are prepared, each containing a different concentration of the antimicrobial agent.

  • Inoculation: The standardized bacterial suspension (as prepared for the broth microdilution method) is inoculated onto the surface of each agar plate.

  • Incubation: The plates are incubated under the same conditions as the broth microdilution method.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of bacterial colonies on the agar surface.

Mandatory Visualization

Below are diagrams illustrating the mechanism of action of aminoglycosides and a typical experimental workflow for determining Minimum Inhibitory Concentration.

Aminoglycoside_Mechanism_of_Action cluster_bacterium Bacterial Cell aminoglycoside Aminoglycoside (Sisomicin / Tobramycin) porin Porin Channel aminoglycoside->porin Entry ribosome_30S 30S Ribosomal Subunit porin->ribosome_30S Binding protein_synthesis Protein Synthesis ribosome_30S->protein_synthesis Inhibition mistranslated_proteins Mistranslated Proteins protein_synthesis->mistranslated_proteins Leads to cell_death Bacterial Cell Death mistranslated_proteins->cell_death Causes

Caption: Mechanism of action of aminoglycoside antibiotics.

MIC_Workflow start Start prep_antibiotic Prepare Serial Dilutions of Antibiotic start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Dilutions with Bacteria prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Read for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination.

References

A Head-to-Head In Vitro Comparison of Sisomicin Sulfate and Netilmicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of two prominent aminoglycoside antibiotics: sisomicin sulfate and netilmicin. The following sections detail their comparative antibacterial activity, supported by quantitative data, and provide comprehensive experimental protocols for the cited methodologies.

Executive Summary

Sisomicin, an aminoglycoside produced by Micromonospora inyoensis, and its semisynthetic derivative, netilmicin, both exhibit broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria.[1] In vitro studies demonstrate that while both compounds are potent inhibitors of bacterial protein synthesis, netilmicin often shows a slight advantage in activity against a broader range of clinical isolates, including some strains resistant to other aminoglycosides like gentamicin and tobramycin.[1][2][3]

Data Presentation: Comparative Antibacterial Activity

The in vitro efficacy of sisomicin and netilmicin is most effectively compared through their Minimum Inhibitory Concentrations (MICs). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the comparative activity of sisomicin and netilmicin against various clinical isolates.

Bacterial SpeciesAntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Percent Susceptible
Pseudomonas aeruginosaSisomicin0.25 - >1282.016.086.1%
Netilmicin0.5 - >1284.032.096.4%[1]
Escherichia coliSisomicin0.12 - 641.04.0-
Netilmicin0.06 - 320.52.0-
Staphylococcus aureusSisomicin0.06 - 8.00.251.0-
Netilmicin0.06 - 4.00.250.5-
Enterobacteriaceae (Gentamicin-resistant)Sisomicin---Lower Activity
Netilmicin---Higher Activity[3]

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. The percentage of susceptible isolates is based on a study of 164 clinical isolates.[1] Direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

The data presented in this guide were primarily obtained through the broth microdilution method for determining Minimum Inhibitory Concentrations (MICs). This is a standardized and widely accepted technique in microbiology.

Broth Microdilution Method for MIC Determination

This method involves preparing two-fold serial dilutions of the antibiotics in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

1. Preparation of Materials:

  • Antibiotics: Stock solutions of this compound and netilmicin are prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentrations.

  • Bacterial Culture: The bacterial isolates are grown on an appropriate agar medium (e.g., Tryptic Soy Agar) for 18-24 hours. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for susceptibility testing of most common, rapidly growing bacteria.

2. Assay Procedure:

  • Aliquots of the serially diluted antibiotics are dispensed into the wells of a 96-well microtiter plate.

  • A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included on each plate.

  • The standardized bacterial inoculum is added to each well (except the sterility control).

  • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • Following incubation, the plates are examined visually or with a plate reader for bacterial growth (indicated by turbidity).

  • The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Mandatory Visualization

The following diagrams illustrate the mechanism of action of aminoglycosides and the experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Aminoglycoside_Mechanism_of_Action cluster_bacterium Bacterial Cell 30S_subunit 30S Ribosomal Subunit 50S_subunit 50S Ribosomal Subunit 30S_subunit->50S_subunit Forms 70S Ribosome Nonfunctional_Protein Non-functional or Truncated Protein 30S_subunit->Nonfunctional_Protein Causes Misreading of mRNA & Blocks Translocation Protein Functional Protein 50S_subunit->Protein Peptide Bond Formation mRNA mRNA mRNA->30S_subunit Binds to tRNA tRNA with Amino Acid tRNA->50S_subunit Delivers Amino Acid Aminoglycoside Sisomicin or Netilmicin Aminoglycoside->30S_subunit Irreversibly Binds

Caption: Mechanism of action of aminoglycosides.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Antibiotic_Stock Prepare Antibiotic Stock Solutions (Sisomicin & Netilmicin) Serial_Dilution Perform 2-fold Serial Dilutions of Antibiotics in 96-well Plate Antibiotic_Stock->Serial_Dilution Bacterial_Culture Grow Bacterial Isolate (18-24h) McFarland_Standard Adjust to 0.5 McFarland Standard Bacterial_Culture->McFarland_Standard Inoculum_Dilution Dilute to Final Inoculum Density McFarland_Standard->Inoculum_Dilution Inoculation Inoculate Wells with Bacterial Suspension Inoculum_Dilution->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35°C for 16-20h Inoculation->Incubation Visual_Inspection Visually Inspect for Turbidity (Growth) Incubation->Visual_Inspection MIC_Determination Determine MIC: Lowest Concentration with No Growth Visual_Inspection->MIC_Determination

Caption: Broth microdilution workflow for MIC determination.

References

Synergistic Activity of Sisomicin Sulfate with Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synergistic activity of sisomicin sulfate with other antibiotics, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the potential of this compound in combination therapies against various bacterial pathogens.

I. Overview of Synergistic Activity

Sisomicin, an aminoglycoside antibiotic, has demonstrated synergistic or partially synergistic effects when combined with various β-lactam antibiotics. This synergy is particularly valuable in combating resistant bacterial strains. The primary mechanism behind this synergy lies in the ability of β-lactam antibiotics to damage the bacterial cell wall, which in turn facilitates the intracellular uptake of sisomicin, enhancing its bactericidal activity. This guide summarizes key findings from in vitro studies, focusing on quantitative data from checkerboard assays and time-kill studies.

II. Quantitative Analysis of Synergy

The synergistic activity of this compound in combination with other antibiotics is most commonly quantified using the Fractional Inhibitory Concentration (FIC) index, determined through checkerboard assays. Synergy is typically defined as an FIC index of ≤ 0.5.

Table 1: Synergistic Activity of Sisomicin with Mezlocillin
Bacterial StrainNumber of StrainsSynergy ObservedPartial Synergy ObservedReference
Pseudomonas aeruginosa5062%38%
Proteus spp.5062%38%
Klebsiella-Enterobacter5062%38%
E. coli5062%38%
Staphylococcus aureus5062%38%

Note: Specific FIC index values were not provided in the abstract.

Table 2: Synergistic Activity of Sisomicin with Penicillins
Antibiotic CombinationTarget OrganismKey FindingsReference
Sisomicin + CarbenicillinPseudomonas aeruginosaSynergistic for 92% of gentamicin-resistant strains.

Note: Specific FIC index values were not provided in the abstract.

III. Experimental Protocols

A. Checkerboard Assay

The checkerboard assay is a common in vitro method used to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.

Methodology:

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and the second antibiotic are prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate. The dilutions are arranged in a checkerboard pattern, with concentrations of sisomicin decreasing along the y-axis and the second antibiotic decreasing along the x-axis.

  • Inoculum Preparation: A standardized bacterial inoculum (typically 0.5 McFarland standard) is prepared from a fresh culture of the test organism.

  • Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 35°C for 18-24 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic combination that inhibits visible bacterial growth.

  • Calculation of FIC Index: The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Interpretation of FIC Index:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4

  • Antagonism: FIC Index > 4

.

B. Time-Kill Assay

Time-kill assays provide dynamic information about the rate of bacterial killing by an antibiotic combination over time.

Methodology:

  • Bacterial Culture: A logarithmic-phase bacterial culture is prepared and diluted to a standardized starting inoculum (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.

  • Antibiotic Exposure: The bacterial suspension is exposed to the antibiotics alone and in combination at specific concentrations (often multiples of the MIC). A growth control (no antibiotic) is included.

  • Sampling and Plating: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 6, 8, 24 hours).

  • Colony Counting: The samples are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The results are plotted as log10 CFU/mL versus time.

Interpretation:

  • Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.

  • Indifference: A < 2-log10 but > 1-log10 decrease in CFU/mL.

  • Antagonism: A ≥ 1-log10 increase in CFU/mL between the combination and its most active single agent.

IV. Mechanism of Synergy and Signaling Pathways

The synergistic interaction between sisomicin (an aminoglycoside) and β-lactam antibiotics is primarily attributed to a mechanism that enhances the uptake of the aminoglycoside into the bacterial cell.

.

SynergyMechanism cluster_extracellular Extracellular Space cluster_cell Bacterial Cell BetaLactam β-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Binds to Sisomicin_out Sisomicin Sisomicin_in Sisomicin Sisomicin_out->Sisomicin_in Uptake CellWall Cell Wall Synthesis PBP->CellWall Inhibits DamagedWall Damaged Cell Wall CellWall->DamagedWall Leads to DamagedWall->Sisomicin_in Increased Permeability Ribosome 30S Ribosomal Subunit ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits CellDeath Bacterial Cell Death ProteinSynthesis->CellDeath Leads to Sisomicin_in->Ribosome Binds to

Caption: Mechanism of Synergy between Sisomicin and β-Lactam Antibiotics.

V. Conclusion

The combination of this compound with β-lactam antibiotics demonstrates significant synergistic activity against a broad range of bacterial pathogens. This synergy, driven by the enhanced intracellular uptake of sisomicin facilitated by cell wall damage from β-lactams, offers a promising strategy for treating infections, including those caused by antibiotic-resistant strains. Further research is warranted to explore the full clinical potential of these combinations, including optimizing dosing regimens and evaluating their efficacy in vivo. The experimental protocols and data interpretation methods outlined in this guide provide a framework for future investigations in this area.

Unveiling the Enduring Impact: A Comparative Analysis of Sisomicin Sulfate's Post-Antibiotic Effect

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the pharmacodynamic properties of antimicrobial agents is paramount in optimizing dosing regimens and combating bacterial resistance. A key parameter in this assessment is the post-antibiotic effect (PAE), the persistent suppression of bacterial growth after limited exposure to an antibiotic. This guide provides a detailed comparison of the PAE of sisomicin sulfate with other prominent aminoglycosides, supported by experimental data and protocols.

Executive Summary

This guide delves into the comparative post-antibiotic effect of this compound against other critical aminoglycosides. While direct comparative studies on the PAE of sisomicin are limited in readily available literature, this report synthesizes existing data on the PAE of closely related aminoglycosides like gentamicin, tobramycin, and amikacin to provide a comprehensive overview. The available literature robustly supports that aminoglycosides, as a class, exhibit a significant and concentration-dependent PAE against a wide spectrum of bacteria.

Comparative Analysis of Post-Antibiotic Effect

Aminoglycosides are well-documented for their prolonged PAE, a feature that contributes to the efficacy of once-daily dosing strategies. This effect is attributed to the irreversible binding of the antibiotic to the bacterial 30S ribosomal subunit, leading to a sustained disruption of protein synthesis even after the drug concentration in the surrounding environment drops below the minimum inhibitory concentration (MIC).

While specific quantitative PAE values for this compound in direct comparison with a range of other agents are not extensively detailed in the available literature, studies on similar aminoglycosides provide valuable insights. For instance, research on gentamicin, a structurally and functionally similar aminoglycoside, demonstrates a significant PAE against both Gram-positive and Gram-negative organisms.

The following table summarizes representative PAE data for various aminoglycosides against common pathogens, extrapolated from multiple studies. It is important to note that the duration of the PAE is influenced by several factors, including the bacterial strain, antibiotic concentration, and the duration of exposure.

Antibiotic AgentBacterial StrainConcentration (x MIC)PAE Duration (hours)
This compound Data not available in direct comparative studies--
GentamicinStaphylococcus aureus2x2.0 - 4.0
Pseudomonas aeruginosa4x1.5 - 3.5
TobramycinPseudomonas aeruginosa4x2.0 - 5.0
AmikacinPseudomonas aeruginosa4x2.5 - 6.0
NetilmicinStaphylococcus aureus2x2.0 - 4.5

Note: The data presented are illustrative and compiled from various sources. Direct comparison is challenging due to differing experimental conditions.

Experimental Protocols

The determination of the post-antibiotic effect is a critical in vitro pharmacodynamic parameter. A standardized methodology is crucial for obtaining reproducible and comparable results. The following is a detailed protocol for a typical PAE experiment.

Protocol for Determination of Post-Antibiotic Effect (PAE)

1. Bacterial Strain and Culture Preparation:

  • Select a clinically relevant bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853).
  • Prepare a fresh overnight culture of the bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth).
  • Dilute the overnight culture to achieve a starting inoculum of approximately 10^6 colony-forming units (CFU)/mL.

2. Antibiotic Exposure:

  • Determine the Minimum Inhibitory Concentration (MIC) of the test antibiotics (this compound and comparators) against the selected bacterial strain using standard microdilution methods.
  • Expose the bacterial suspension to the antibiotics at a defined concentration, typically 2 to 4 times the MIC.
  • Include a control culture without any antibiotic.
  • Incubate all cultures at 37°C for a specified period, usually 1 to 2 hours.

3. Antibiotic Removal:

  • Rapidly remove the antibiotic to halt its activity. This can be achieved by one of the following methods:
  • Dilution: A 1:1000 dilution of the culture in fresh, pre-warmed broth is performed to reduce the antibiotic concentration to well below the MIC.
  • Centrifugation and Washing: Centrifuge the culture, discard the supernatant containing the antibiotic, and resuspend the bacterial pellet in fresh, pre-warmed broth. Repeat this washing step two to three times.

4. Post-Exposure Growth Monitoring:

  • Incubate the antibiotic-free and control cultures at 37°C.
  • At regular intervals (e.g., every hour), collect samples from each culture and determine the viable bacterial count (CFU/mL) using standard plate count methods.

5. PAE Calculation:

  • Plot the logarithm of CFU/mL against time for both the test and control cultures.
  • The PAE is calculated using the formula: PAE = T - C
  • T: The time required for the viable count of the antibiotic-exposed culture to increase by 1 log10 above the count observed immediately after antibiotic removal.
  • C: The time required for the viable count of the control culture to increase by 1 log10.

Signaling Pathways and Experimental Workflow

The mechanism of action of aminoglycosides and the subsequent induction of a post-antibiotic effect involve the disruption of bacterial protein synthesis.

Aminoglycoside_Mechanism cluster_bacterium Bacterial Cell Aminoglycoside Aminoglycoside 30S_Ribosome 30S Ribosomal Subunit Aminoglycoside->30S_Ribosome Binds to Protein_Synthesis Protein Synthesis 30S_Ribosome->Protein_Synthesis Inhibits Mistranslated_Proteins Mistranslated Proteins Protein_Synthesis->Mistranslated_Proteins Leads to Bacterial_Death Bacterial Cell Death Mistranslated_Proteins->Bacterial_Death

Caption: Mechanism of action of aminoglycosides leading to bacterial cell death.

The experimental workflow for determining the post-antibiotic effect can be visualized as a sequential process.

PAE_Workflow Start Start Bacterial_Culture Prepare Bacterial Inoculum Start->Bacterial_Culture Antibiotic_Exposure Expose to Antibiotic (e.g., Sisomicin) at >MIC Bacterial_Culture->Antibiotic_Exposure Control_Culture Control Culture (No Antibiotic) Bacterial_Culture->Control_Culture Incubation1 Incubate (1-2 hours) Antibiotic_Exposure->Incubation1 Control_Culture->Incubation1 Antibiotic_Removal Remove Antibiotic (Dilution/Washing) Incubation1->Antibiotic_Removal Incubation2 Incubate and Monitor Growth Antibiotic_Removal->Incubation2 Data_Analysis Calculate PAE (T-C) Incubation2->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for determining the post-antibiotic effect.

Conclusion

This compound, as an aminoglycoside, is expected to exhibit a significant and clinically relevant post-antibiotic effect. While direct head-to-head comparative studies detailing its PAE against a wide array of other agents are not abundantly available, the extensive data on other aminoglycosides like gentamicin, tobramycin, and amikacin strongly suggest that sisomicin possesses this favorable pharmacodynamic characteristic. The prolonged PAE of aminoglycosides is a cornerstone of their clinical utility, allowing for less frequent dosing, which can enhance patient compliance and potentially reduce the risk of toxicity. Further research focusing on direct comparative PAE studies of this compound is warranted to more precisely define its profile and optimize its clinical application.

Safety Operating Guide

Navigating the Disposal of Sisomicin Sulfate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe and compliant disposal of Sisomicin Sulfate, an aminoglycoside antibiotic, are critical for maintaining laboratory safety and environmental protection. For researchers, scientists, and professionals in drug development, understanding the correct disposal procedures is not just a matter of regulatory compliance but also a commitment to responsible scientific practice. Due to its heat stability, this compound is not effectively neutralized by standard autoclaving procedures, necessitating specific disposal protocols.

Improper disposal of antibiotics can contribute to the development of antibiotic-resistant bacteria in the environment. Therefore, it is crucial to follow established guidelines to mitigate such risks. The primary recommendation for the disposal of this compound is to treat it as chemical waste, ensuring it is handled by a licensed waste disposal service.

Disposal Procedures for this compound

Given the nature of this compound as a stable aminoglycoside antibiotic, two main disposal pathways should be considered, with a strong emphasis on treating it as chemical waste in the absence of validated inactivation methods.

Disposal MethodProcedureKey Considerations
Chemical Waste Disposal (Recommended) 1. Collect all this compound waste, including pure substance, contaminated labware (pipette tips, gloves, etc.), and solutions in a designated, properly labeled, and leak-proof hazardous waste container.2. The label should clearly identify the contents as "this compound Waste."3. Store the container in a designated hazardous waste accumulation area, following your institution's specific guidelines.4. Arrange for pickup and disposal by a licensed hazardous waste management company.This is the most reliable and compliant method. It ensures that the antibiotic is handled and disposed of in accordance with federal, state, and local regulations. The precautionary statement P501, often found on safety data sheets, advises to "Dispose of contents/container to an approved waste disposal plant"[1][2].
Autoclaving under Acidic Conditions (Alternative, with caution) 1. Acidify the this compound solution to a very low pH.2. Autoclave the acidified solution following standard laboratory procedures.3. After autoclaving and cooling, the solution must be neutralized before any further disposal steps, in accordance with local regulations.Aminoglycosides like Sisomicin are not destroyed by normal autoclaving. While autoclaving at a very acidic pH has been suggested as a potential method of inactivation, specific, validated protocols detailing the required pH and duration are not readily available. Without such validation, the effectiveness of this method is not guaranteed. Therefore, this method should only be used if specifically approved and validated by your institution's environmental health and safety department.

Experimental Protocols

Currently, there are no standardized, peer-reviewed experimental protocols for the routine deactivation of this compound in a laboratory setting. The primary protocol for disposal remains the collection and transfer of the material to a certified hazardous waste facility. This approach aligns with the general guidance provided in the safety data sheets for chemical waste, which recommend that disposal be carried out in accordance with local, regional, and national environmental regulations[3].

Visualizing the Disposal Workflow

To aid in the decision-making process for the proper disposal of this compound, the following workflow diagram has been created.

G start This compound Waste Generated decision1 Is the waste pure this compound or a concentrated stock solution? start->decision1 decision2 Is the waste a dilute solution (e.g., used cell culture media)? decision1->decision2 No process1 Collect in a designated hazardous chemical waste container. decision1->process1 Yes process2 Has a specific, validated autoclaving protocol (acidic pH) been approved by institutional EHS? decision2->process2 Yes end Arrange for disposal by a licensed hazardous waste contractor. process1->end process3 Treat as chemical waste. Collect in a designated hazardous chemical waste container. process2->process3 No process4 Follow the validated autoclaving protocol. Neutralize before any further disposal steps. process2->process4 Yes process3->end process4->end

Caption: Decision workflow for the proper disposal of this compound waste.

It is imperative for all laboratory personnel handling this compound to be trained on these disposal procedures and to consult their institution's environmental health and safety (EHS) department for specific guidance. Adherence to these protocols is essential for ensuring a safe working environment and minimizing the ecological impact of pharmaceutical waste.

References

Safeguarding Your Research: A Guide to Handling Sisomicin Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Sisomicin Sulfate, a broad-spectrum aminoglycoside antibiotic. Adherence to these procedural steps will help mitigate risks and ensure operational integrity.

This compound is considered a hazardous substance that can be harmful if swallowed or comes into contact with skin, and it may pose a risk to an unborn child. Therefore, strict adherence to safety protocols is crucial.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to personal protection, combining engineering controls and appropriate PPE, is essential.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. Enclosed local exhaust ventilation, such as a chemical fume hood, is required where dust, fumes, or vapors may be generated. For operations with a higher risk of aerosol formation, HEPA-terminated local exhaust ventilation should be considered.

  • Safety Stations: Ensure that an emergency shower and an eye wash unit are readily accessible in the immediate work area.

Personal Protective Equipment: The following PPE should be worn at all times when handling this compound:

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side-shields conforming to EN166 standards or safety goggles.Protects eyes from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and absorption.
Body Protection A lab coat or other appropriate protective clothing to prevent skin exposure. For emergencies or manufacturing operations, a vinyl suit or air-supplied full-body suit may be necessary.Shields skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved dust respirator or a full-face particle respirator (N100 or P3 type cartridges) should be used when there is a risk of inhaling dust particles, especially if engineering controls are not sufficient.Prevents inhalation of the hazardous substance.

Operational Plan: Step-by-Step Handling and Storage

Handling Protocol:

  • Preparation: Before handling, ensure all engineering controls are functioning correctly and all necessary PPE is available and in good condition. Read and understand the Safety Data Sheet (SDS).

  • Avoid Contact: Avoid all personal contact with this compound, including inhalation of any dust.

  • Weighing and Aliquoting: Conduct any weighing or transfer of the solid material within a chemical fume hood or other ventilated enclosure to minimize dust generation.

  • Container Handling: Keep containers securely sealed when not in use. Do not cut, drill, grind, or weld containers that have held this compound, as residual dust may pose an explosion hazard.

  • Hygiene: After handling, wash hands thoroughly. Do not eat, drink, or smoke in the laboratory area.

Storage Protocol:

  • Store this compound at 4°C.

  • Keep it in its original, tightly closed container.

  • Store in a designated, locked area.

  • Avoid storing near strong acids, bases, and oxidizing agents, as it is incompatible with these materials.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Emergency SituationImmediate Action Steps
Skin Contact 1. Immediately remove all contaminated clothing, including footwear. 2. Flush the affected skin and hair with running water (and soap, if available) for at least 15 minutes. 3. Seek medical attention if irritation persists.
Eye Contact 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention.
Inhalation 1. Move the individual to fresh air. 2. Encourage the patient to blow their nose to clear their breathing passages. 3. If breathing is difficult or discomfort persists, seek medical attention.
Ingestion 1. Clean the mouth with water and have the person drink plenty of water afterwards. 2. Seek medical attention if symptoms occur.
Spill Minor Spill: 1. Alert others in the area. 2. Wear appropriate PPE, including a respirator. 3. Use dry clean-up procedures; avoid generating dust. 4. Dampen the spill with water to prevent dusting before sweeping. 5. Use a vacuum cleaner fitted with a HEPA filter. 6. Place the collected material into a suitable, sealed container for disposal. Major Spill: 1. Evacuate the area and prevent entry. 2. Alert emergency responders.

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.

Unused or Contaminated this compound:

  • Collection: Collect waste material in a clearly labeled, sealed container.

  • Treatment: If recycling is not an option, consult with your institution's waste management authority for appropriate disposal methods.

  • Landfill: If permitted, puncture containers to prevent reuse and dispose of them in an authorized landfill.

Empty Containers:

  • Empty containers may contain residual dust and should be handled with the same precautions as the product itself.

General Laboratory Waste:

  • Do not allow wash water from cleaning equipment to enter drains. Collect all wash water for appropriate treatment and disposal.

Quantitative Data Summary

ParameterValueSource
Storage Temperature 4°C
pH (1% solution) 3.5 - 5.5
Oral LD50 (Rat) 5000 mg/kg
Subcutaneous LD50 (Rat) 500 mg/kg
Intravenous LD50 (Rat) 49 mg/kg

Workflow for Handling and Disposal of this compound

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Protocol prep 1. Review SDS and Protocols ppe 2. Don Appropriate PPE (Gloves, Gown, Eye Protection, Respirator) prep->ppe eng 3. Verify Engineering Controls (Fume Hood, Eye Wash) ppe->eng handle 4. Handle in Ventilated Area (e.g., Fume Hood) eng->handle Proceed with work store 5. Store at 4°C in a Sealed Container handle->store collect_waste 6. Collect Waste in Labeled, Sealed Container store->collect_waste After use decon 7. Decontaminate Work Area collect_waste->decon dispose 8. Dispose According to Institutional & Regulatory Guidelines decon->dispose spill Spill spill_action Follow Spill Response Protocol spill->spill_action exposure Exposure exposure_action Follow First Aid Measures and Seek Medical Attention exposure->exposure_action

Caption: Workflow for the safe handling and disposal of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sisomicin Sulfate
Reactant of Route 2
Sisomicin Sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.